Cimigenoside (Standard)
Description
BenchChem offers high-quality Cimigenoside (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cimigenoside (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H56O9 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35?/m1/s1 |
InChI Key |
BTPYUWOBZFGKAI-HWTUFBKJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Cimigenoside: A Technical Guide to its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimigenoside, a complex triterpenoid (B12794562) glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, notably as a modulator of the Notch signaling pathway through the inhibition of γ-secretase. This technical guide provides an in-depth overview of the natural occurrence of Cimigenoside, detailing its primary plant sources. It further outlines a comprehensive, step-by-step experimental protocol for the extraction and isolation of this compound from its most prominent natural reservoir, the rhizomes of Actaea species. Quantitative data on the distribution of related compounds in these plants are presented to provide context for phytochemical analysis. Additionally, the guide visualizes the intricate workflow of Cimigenoside isolation and its targeted biological pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence and Primary Sources
Cimigenoside is a characteristic secondary metabolite found within the plant genus Actaea, belonging to the Ranunculaceae family. Historically, many of these species were classified under the genus Cimicifuga, and this nomenclature is still prevalent in much of the scientific literature. The primary botanical sources of Cimigenoside are the dried rhizomes of these plants, which have a long history of use in traditional medicine.
Key plant species documented to contain Cimigenoside include:
-
Actaea dahurica (syn. Cimicifuga dahurica) : This species is frequently cited as a primary source from which Cimigenoside is isolated for research purposes.[1]
-
Actaea cimicifuga (syn. Cimicifuga foetida) : The rhizomes of this plant are another well-documented source of Cimigenoside and other related cycloartane (B1207475) triterpenoids.
-
Actaea europaea
-
Actaea heracleifolia
-
Actaea simplex
While Cimigenoside is a known constituent of these plants, the concentration of triterpene glycosides, as a class, can vary between species and even between different parts of the plant. For instance, hydroethanolic extracts from the above-ground parts of Actaea species have been shown to contain higher concentrations of saponins (B1172615) (up to 248 mg/g of dry extract) compared to the underground parts. Conversely, the rhizomes and roots are rich in phenolic acids.
Quantitative Analysis of Phytochemicals in Actaea Species
While specific quantitative data for Cimigenoside across a wide range of species is not extensively compiled in a single report, analysis of related compounds and total triterpenoid content provides valuable context for phytochemical investigation. The following table summarizes the content of major polyphenols in the rhizomes and roots of four American Actaea species, as determined by a validated RP-HPLC method. This illustrates the chemical diversity within the genus and highlights the importance of precise analytical methods for characterizing plant extracts.
Table 1: Content of Major Polyphenolic Compounds in American Actaea Species (mg/g of dried rhizome/root)
| Compound | A. racemosa | A. rubra | A. pachypoda | A. podocarpa |
| Caffeic acid | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.12 ± 0.01 | 0.09 ± 0.01 |
| Ferulic acid | 0.39 ± 0.02 | 0.28 ± 0.01 | 0.15 ± 0.01 | 0.11 ± 0.01 |
| Isoferulic acid | 1.23 ± 0.04 | 0.98 ± 0.03 | 0.45 ± 0.02 | 0.32 ± 0.01 |
| Cimicifugic acid A | 0.89 ± 0.03 | 1.56 ± 0.05 | 0.34 ± 0.01 | 0.18 ± 0.01 |
| Cimicifugic acid B | 1.35 ± 0.05 | 2.11 ± 0.07 | 0.56 ± 0.02 | 0.23 ± 0.01 |
| Cimicifugic acid E | 0.54 ± 0.02 | 0.87 ± 0.03 | 0.21 ± 0.01 | 0.09 ± 0.01 |
| Cimicifugic acid F | 0.76 ± 0.03 | 1.23 ± 0.04 | 0.31 ± 0.01 | 0.13 ± 0.01 |
| Total Polyphenols | 6.23 | 29.2 | 3.6 | 17.1 |
Data presented as mean ± standard deviation.
Experimental Protocols: Extraction and Isolation of Cimigenoside
The following is a representative, multi-step protocol for the preparative isolation and purification of Cimigenoside from the rhizomes of Actaea dahurica. This protocol is synthesized from established methodologies in natural product chemistry.
3.1. Plant Material and Initial Extraction
-
Preparation of Plant Material : Obtain dried rhizomes of Actaea dahurica. Grind the rhizomes into a coarse powder (approximately 20-40 mesh).
-
Solvent Extraction :
-
Macerate the powdered rhizomes (e.g., 5 kg) with 70-80% aqueous ethanol (B145695) (e.g., 3 x 50 L) at room temperature for 24 hours for each extraction.
-
Alternatively, perform reflux extraction with the same solvent for 2-3 hours for each extraction cycle to improve efficiency.
-
-
Concentration : Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to yield a crude extract.
3.2. Liquid-Liquid Partitioning
-
Suspension : Suspend the crude extract in water.
-
Fractionation : Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.
-
Extract the aqueous suspension with petroleum ether to remove non-polar compounds like fats and sterols.
-
Subsequently, extract with ethyl acetate (B1210297) to obtain a fraction enriched with moderately polar compounds, including triterpenoid glycosides.
-
The remaining aqueous layer will contain highly polar compounds.
-
-
Concentration of Ethyl Acetate Fraction : Concentrate the ethyl acetate fraction to dryness under reduced pressure. This fraction is expected to contain Cimigenoside.
3.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography :
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1, gradually increasing the polarity to 10:1, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol (B129727), 15:1) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
-
Sephadex LH-20 Column Chromatography :
-
Pool the fractions containing Cimigenoside (as identified by TLC against a standard, if available) and further purify using a Sephadex LH-20 column with methanol as the eluent to remove phenolic compounds and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification, subject the enriched fraction to preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at a low UV wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore in Cimigenoside.
-
Collect the peak corresponding to Cimigenoside and concentrate to obtain the pure compound.
-
3.4. Structure Elucidation
Confirm the identity and purity of the isolated Cimigenoside using spectroscopic methods, including:
-
Mass Spectrometry (MS)
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC)
Visualizing Methodologies and Pathways
4.1. Experimental Workflow for Cimigenoside Isolation
The following diagram illustrates the logical flow of the extraction and purification process.
Caption: Workflow for the isolation of Cimigenoside.
4.2. Cimigenoside's Role in the Notch Signaling Pathway
Cimigenoside has been identified as a novel inhibitor of γ-secretase, a key intramembrane protease complex.[1] The inhibition of γ-secretase directly impacts the Notch signaling pathway, which is crucial for cell-cell communication and plays a significant role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by Cimigenoside.
Caption: Cimigenoside inhibits γ-secretase in the Notch pathway.
Conclusion
Cimigenoside stands out as a phytocompound of significant interest due to its specific natural occurrence in the rhizomes of Actaea species and its potent biological activity as a γ-secretase inhibitor. The methodologies for its extraction and purification, while requiring multiple chromatographic steps, are well within the capabilities of a standard natural product laboratory. The clear mechanism of action involving the highly conserved Notch signaling pathway positions Cimigenoside as a valuable lead compound for further investigation in oncology and other fields where this pathway is dysregulated. This guide provides the foundational technical information necessary for researchers to source, isolate, and study this promising natural product.
References
The Multifaceted Biological Activities of Cimigenoside: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) primarily extracted from plants of the Cimicifuga genus (also known as Actaea), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of Cimigenoside extract, with a focus on its anticancer, anti-inflammatory, neuroprotective, and immunomodulatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the available quantitative data on the biological activities of Cimigenoside and related compounds. It is important to note that while research is ongoing, comprehensive quantitative data for Cimigenoside across all biological activities is still being established.
Table 1: Anticancer Activity - IC50 Values
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |
| KHF16 (from C. foetida) | MCF-7 (Breast) | 5.6 | [1] |
| KHF16 (from C. foetida) | MDA-MB-231 (Breast) | 6.8 | [1] |
| KHF16 (from C. foetida) | MDA-MB-468 (Breast) | 9.2 | [1] |
| KHF16 (from C. foetida) | Saos-2 (Osteosarcoma) | Not specified | [1] |
| KHF16 (from C. foetida) | MG-63 (Osteosarcoma) | Not specified | [1] |
| KHF16 (from C. foetida) | HepG2 (Liver) | Not specified | [1] |
| KHF16 (from C. foetida) | PC-3 (Prostate) | Not specified | [1] |
| KHF16 (from C. foetida) | NCI-N87 (Gastric) | Not specified | [1] |
| Cimicifuga dahurica crude extract | L-02 (normal liver) | 1.417 mg/mL | [2] |
| Cimicifuga dahurica fibrous root extract | L-02 (normal liver) | 1.26 mg/mL | [2] |
Note: Data for pure Cimigenoside is limited in publicly available literature. The provided data for KHF16, a structurally related cycloartane (B1207475) triterpenoid from a Cimicifuga species, suggests the potential potency of this class of compounds.
Table 2: Anti-Inflammatory Activity
Quantitative data for the direct effect of Cimigenoside on the production of inflammatory markers like TNF-α, IL-6, and nitric oxide is not yet well-documented in publicly available research. However, studies on related compounds like ginsenosides (B1230088) demonstrate significant inhibitory effects on these markers in LPS-stimulated macrophages.[3][4][5][6][7]
Table 3: Neuroprotective Activity
Direct quantitative data on the neuroprotective effects of Cimigenoside is emerging. Studies on analogous compounds, such as ginsenosides, have shown significant neuroprotection against glutamate-induced excitotoxicity in neuronal cell lines like HT22. For instance, treatment with ginsenoside Rb2 has been shown to significantly increase the viability of glutamate-injured neurons.[8] One study on ginsenoside Rd demonstrated that it increased the viability of glutamate-injured hippocampal neurons from 48.70% to 86.33% at a concentration of 1 µM.[9]
Table 4: Immunomodulatory Activity
Specific quantitative data on the immunomodulatory effects of Cimigenoside, such as its impact on T-cell proliferation and the secretion of cytokines like IFN-γ and IL-2, are not yet extensively reported in the literature.
Signaling Pathways and Mechanisms of Action
Cimigenoside exerts its biological effects through the modulation of key cellular signaling pathways.
Anticancer Activity: Targeting the Notch and NF-κB Pathways
Cimigenoside has demonstrated significant anticancer activity, particularly in breast and lung cancer models, primarily through the inhibition of the Notch and NF-κB signaling pathways.
Notch Signaling Pathway:
In breast cancer, Cimigenoside acts as a novel γ-secretase inhibitor.[10] By inhibiting γ-secretase, it prevents the cleavage of the Notch receptor, which is a critical step for the translocation of the Notch intracellular domain (NICD) to the nucleus. This, in turn, downregulates the expression of Notch target genes, leading to the suppression of proliferation and metastasis of breast cancer cells.[10] A key target in this process is presenilin-1 (PSEN-1), the catalytic subunit of γ-secretase.[10]
NF-κB Signaling Pathway:
In lung cancer cells, Cimigenoside has been shown to suppress cell proliferation, migration, and invasion by inhibiting the NF-κB pathway. The precise mechanism involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in inflammation and cell survival.
Detailed Experimental Protocols
Extraction and Isolation of Cimigenoside
A general procedure for the extraction and isolation of triterpenoid glycosides from Cimicifuga species is as follows.[2][11][12]
-
Plant Material: Dried and powdered rhizomes of Cimicifuga dahurica.
-
Extraction: The powdered plant material is extracted with 70-75% ethanol (B145695) at room temperature with agitation or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The ethanol is removed from the combined extracts under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid glycosides are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, or other suitable stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water mixtures.
-
Purification: Fractions containing Cimigenoside are further purified by repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated Cimigenoside is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC).
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of Cimigenoside (typically in a range of 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of Cimigenoside on the expression and phosphorylation status of proteins in the Notch and NF-κB signaling pathways.[17][18][19][20][21][22][23]
-
Cell Lysis: Cells treated with Cimigenoside are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Notch1, NICD, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Conclusion
Cimigenoside exhibits a remarkable range of biological activities, with its anticancer effects being the most extensively studied to date. Its ability to modulate critical signaling pathways such as Notch and NF-κB underscores its potential as a lead compound for the development of novel therapeutics. While promising, further research is required to fully elucidate the quantitative aspects of its anti-inflammatory, neuroprotective, and immunomodulatory activities. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future investigations into the therapeutic potential of this fascinating natural product.
References
- 1. Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. youtube.com [youtube.com]
- 4. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Fibrous Roots of Cimicifuga Are at Risk of Hepatotoxicity [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. ibidi.com [ibidi.com]
- 18. researchgate.net [researchgate.net]
- 19. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Discovery and Therapeutic Potential of Cimigenoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimigenoside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside primarily isolated from the medicinal plant Cimicifuga dahurica, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth overview of the discovery, history, and chemical biology of Cimigenoside. It details the methodologies for its isolation and structural elucidation, presents its physicochemical and biological data in a structured format, and elucidates its mechanism of action, with a particular focus on its role as a novel γ-secretase inhibitor within the Notch signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, triterpenoid glycosides, a class of secondary metabolites found in a wide variety of plants, have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anti-proliferative, and cytotoxic activities. Cimigenoside, a prominent member of this class, is a cycloartane-type triterpenoid glycoside that has been identified as a key bioactive constituent of plants from the genus Cimicifuga (also classified as Actaea), which have a long history of use in traditional medicine. Recent studies have propelled Cimigenoside into the spotlight as a potential therapeutic agent for cancer, owing to its specific inhibitory action on the γ-secretase enzyme, a critical component of the Notch signaling pathway.
Discovery and History
While the exact first isolation and naming of Cimigenoside is not prominently documented in readily accessible scientific literature, its discovery is intrinsically linked to the extensive phytochemical investigations of Cimicifuga species. These plants, particularly Cimicifuga dahurica, have been a subject of scientific inquiry for decades due to their use in traditional Chinese medicine. The systematic study of cycloartane glycosides from Cimicifuga has led to the identification of a multitude of related compounds.
Modern research, particularly in the last two decades, has focused on isolating and characterizing these compounds and evaluating their biological activities. A significant milestone in the study of Cimigenoside was the elucidation of its potent anti-cancer properties, specifically its function as a γ-secretase inhibitor, which was detailed in a 2021 study published in Pharmacological Research. This research, conducted by scientists at Shenyang Pharmaceutical University, provided a mechanistic understanding of Cimigenoside's action in breast cancer cells, solidifying its status as a promising candidate for further drug development[1].
Physicochemical Properties and Structural Elucidation
Cimigenoside is characterized by a complex cycloartane skeleton, a tetracyclic triterpenoid core with a distinctive cyclopropane (B1198618) ring. This aglycone is glycosidically linked to one or more sugar moieties. The precise structure of Cimigenoside and its analogs is determined through a combination of advanced spectroscopic and spectrometric techniques.
Table 1: Physicochemical and Spectroscopic Data for a Representative Cimigenoside Analog
| Property | Data | Reference |
| Molecular Formula | C41H66O14 | |
| Molecular Weight | 782.44526 | |
| Appearance | White amorphous powder | |
| Mass Spectrometry | [M + Na]+ at m/z 805.4344 | |
| ¹H-NMR (Selected Signals) | δH 0.43 and 0.68 (each 1H, d, J = 4.0 Hz, H-19), 4.30 (d, J = 8.0 Hz, H-1'), 4.28 (d, J = 7.5 Hz, H-1'') | |
| ¹³C-NMR (Selected Signals) | δC 32.0 (C-19), 90.1 (C-3), 89.0 (C-15), 72.2 (C-23), 90.1 (C-24), 112.4 (C-16), 107.3 (C-1'), 105.2 (C-1'') |
Note: The data presented is for a novel 9,19-cycloartane triterpenoid diglycoside isolated from Cimicifuga dahurica, which is structurally analogous to Cimigenoside.
Experimental Protocols
Isolation of Cimigenoside
The following is a representative protocol for the isolation of Cimigenoside from the rhizomes of Cimicifuga dahurica, based on established methods for isolating triterpenoid glycosides from this plant source.
Experimental Workflow for Cimigenoside Isolation
Caption: Workflow for the isolation of Cimigenoside.
-
Extraction: The dried and powdered rhizomes of Cimicifuga dahurica are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The triterpenoid glycosides, including Cimigenoside, will preferentially partition into the ethyl acetate phase.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, such as chloroform-methanol, is used to separate the components based on polarity.
-
Preparative HPLC: Fractions containing Cimigenoside are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
-
Purity Assessment: The purity of the isolated Cimigenoside is assessed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The chemical structure of the isolated Cimigenoside is elucidated using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of protons in the molecule.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
2D-NMR (COSY, HMQC, HMBC): To establish the detailed connectivity of the molecular framework, including the attachment of sugar moieties.
Biological Activity and Mechanism of Action
Cimigenoside has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly in breast cancer models[1]. Its primary mechanism of action is the inhibition of γ-secretase, a multi-protein complex that plays a crucial role in the Notch signaling pathway.
The Notch Signaling Pathway and γ-Secretase
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in the development and progression of various cancers. A key step in the activation of the Notch pathway is the proteolytic cleavage of the Notch receptor by γ-secretase. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of target genes that promote tumor growth and survival.
Cimigenoside as a γ-Secretase Inhibitor
Cimigenoside acts as a direct inhibitor of γ-secretase. By binding to this enzyme complex, it prevents the cleavage of the Notch receptor, thereby blocking the release of NICD. This leads to the downregulation of Notch target genes, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.
Cimigenoside's Inhibition of the Notch Signaling Pathway
References
Pharmacological Properties of Cimigenoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, has emerged as a compound of interest in pharmacological research, particularly in the field of oncology.[1] This technical guide provides a comprehensive overview of the currently understood pharmacological properties of Cimigenoside, with a focus on its anticancer activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While research into Cimigenoside is ongoing, this document synthesizes the existing data on its mechanisms of action, supported by available quantitative data and detailed experimental methodologies.
Anticancer Properties
Cimigenoside has demonstrated significant antitumor effects in preclinical studies, primarily targeting breast and lung cancer cells. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action
1. Inhibition of the γ-Secretase/Notch Signaling Pathway:
A primary mechanism through which Cimigenoside exerts its anticancer effects is by functioning as a novel γ-secretase inhibitor.[2][3] The γ-secretase complex, particularly its catalytic subunit presenilin-1 (PSEN-1), is responsible for the cleavage of the Notch receptor. This cleavage event releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[2][3]
Cimigenoside has been shown to inhibit the activation of PSEN-1, thereby preventing the cleavage of the Notch protein.[2][3] This leads to the suppression of the Notch signaling pathway, resulting in decreased proliferation and metastasis of cancer cells, and the induction of mitochondrial apoptosis.[2][3] Molecular docking studies have further predicted a possible binding mode of Cimigenoside with γ-secretase, supporting its role as an inhibitor of this complex.[2]
2. Modulation of the NF-κB Signaling Pathway:
In addition to its effects on the Notch pathway, Cimigenoside has been found to modulate the NF-κB signaling pathway in lung cancer cells.[4] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Cimigenoside treatment in A549 lung cancer cells resulted in a reduced expression of the p65 subunit of NF-κB and an increased expression of its inhibitor, IκBα, at the protein level.[4] This inhibition of NF-κB activity contributes to the observed repression of cell proliferation, migration, and invasion, alongside the induction of apoptosis.[4]
Quantitative Data
The following table summarizes the available quantitative data on the effects of Cimigenoside on A549 lung cancer cells.[4]
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| Cell Proliferation | A549 | Cimigenoside | Dose- and time-dependent | Suppression of cell proliferation | [4] |
| Cell Migration | A549 | Cimigenoside | Dose-dependent | Weakened migration capacity | [4] |
| Cell Invasion | A549 | Cimigenoside | Dose-dependent | Reduced number of invaded cells | [4] |
| Apoptosis | A549 | Cimigenoside | Dose-dependent | Increased apoptosis rate | [4] |
| p65 Protein Expression | A549 | Cimigenoside | Not specified | Reduced expression | [4] |
| IκBα Protein Expression | A549 | Cimigenoside | Not specified | Increased expression | [4] |
Anti-inflammatory Properties
Beyond its anticancer effects, Cimigenoside has demonstrated immunomodulatory and anti-inflammatory properties. In a study on poly(I:C)-induced airway inflammation, oral administration of Cimigenoside was shown to prevent neutrophil infiltration in the lungs.[5] This effect was attributed to the suppression of the production of chemokines CXCL2 and CXCL10, and the expression of P-selectin and VCAM1.[5] Furthermore, Cimigenoside inhibited the production of inflammatory cytokines and chemokines from a human airway epithelial cell line.[5]
Pharmacokinetics and Toxicology
Currently, there is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of Cimigenoside. Key parameters such as Cmax, Tmax, AUC, LD50, and NOAEL have not been reported in the reviewed literature. These are critical areas for future investigation to assess the therapeutic potential and safety profile of Cimigenoside.
Neuroprotective Effects
While numerous studies have explored the neuroprotective effects of various ginsenosides, there is currently no specific research available on the neuroprotective properties of Cimigenoside. Investigations into its potential effects on neurodegenerative conditions such as Alzheimer's disease or its ability to protect against excitotoxicity are warranted.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments cited in the study of Cimigenoside's pharmacological properties.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of Cimigenoside (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Notch1, p65, IκBα, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
γ-Secretase Activity Assay
This is a fluorogenic assay to measure the enzymatic activity of γ-secretase.
-
Membrane Preparation: Isolate cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HEK293T).
-
Reaction Setup: In a 96-well plate, add the membrane preparation to a reaction buffer.
-
Inhibitor Addition: Add various concentrations of Cimigenoside or a known γ-secretase inhibitor (as a positive control) to the wells.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic γ-secretase substrate. This substrate is typically a peptide sequence that is cleaved by γ-secretase, flanked by a fluorophore and a quencher.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The level of inhibition is determined by the reduction in fluorescence compared to the untreated control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: After transfection, treat the cells with Cimigenoside for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB transcriptional activity by Cimigenoside is determined by the decrease in normalized luciferase activity compared to the stimulated control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., breast cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer Cimigenoside (at various doses) or a vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight and volume are measured. The tumor growth inhibition percentage can be calculated to assess the efficacy of the treatment. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissues.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cimigenoside inhibits the γ-secretase/Notch signaling pathway.
Caption: Cimigenoside modulates the NF-κB signaling pathway.
Caption: Experimental workflow for MTT cell viability assay.
Conclusion and Future Directions
Cimigenoside is a promising natural compound with demonstrated anticancer and anti-inflammatory properties. Its ability to inhibit the γ-secretase/Notch and NF-κB signaling pathways provides a strong rationale for its further development as a therapeutic agent. However, the current body of research on Cimigenoside is in its nascent stages. To advance its potential clinical application, future research should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Studies: Rigorous ADME and safety profiling are essential to understand the behavior and safety of Cimigenoside in vivo.
-
In-depth In Vivo Efficacy Studies: Evaluating the antitumor effects of Cimigenoside in various preclinical cancer models, including patient-derived xenografts, will be crucial to validate its therapeutic potential.
-
Elucidation of Neuroprotective Effects: Given the neuroprotective properties of other ginsenosides, investigating the potential of Cimigenoside in the context of neurodegenerative diseases could open new therapeutic avenues.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Further studies to understand the relationship between the structure of Cimigenoside and its biological activity can guide the synthesis of more potent and selective analogs.
This technical guide provides a summary of the current knowledge on the pharmacological properties of Cimigenoside. It is anticipated that continued research will further elucidate its therapeutic potential and pave the way for its clinical translation.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer cells ic50: Topics by Science.gov [science.gov]
Cimigenoside: A Novel Inhibitor of the Notch Signaling Pathway for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of cimigenoside (B190805), a natural triterpenoid (B12794562) compound, and its mechanism of action as a potent inhibitor of the Notch signaling pathway. It consolidates key findings on its therapeutic potential, particularly in the context of breast cancer, and offers detailed insights into the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of the Notch pathway.
Introduction: The Convergence of a Natural Compound and a Key Oncogenic Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis, during embryonic development and in adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, including breast cancer and T-cell acute lymphoblastic leukemia (T-ALL), where it can function as an oncogene by promoting cell proliferation and inhibiting apoptosis.[1][3] This has made the Notch pathway an attractive target for cancer therapy.[4]
Cimigenoside, a natural compound isolated from Cimicifuga dahurica, has emerged as a promising anti-cancer agent.[5][6] Research has demonstrated its significant inhibitory effects on the proliferation and metastasis of human breast cancer cells, directly linking its mechanism of action to the suppression of the Notch signaling cascade.[5][6] This guide delves into the specifics of this interaction, presenting the underlying molecular mechanism, quantitative data from key studies, and the experimental protocols required to investigate these effects.
The Canonical Notch Signaling Pathway
The activation of the Notch pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) on a "signal-sending" cell to a Notch receptor (NOTCH1-4) on a "signal-receiving" cell.[2][7] This interaction triggers a cascade of proteolytic cleavages. First, an ADAM family metalloprotease cleaves the receptor at the S2 site.[2][7] This is followed by a critical second cleavage within the transmembrane domain by the γ-secretase enzyme complex.[1] This final cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD binds to the CSL (CBF1/Su(H)/Lag-1) transcription factor complex, converting it from a repressor to an activator and initiating the transcription of downstream target genes, such as those in the Hes and Hey families.[7]
Mechanism of Action: Cimigenoside as a γ-Secretase Inhibitor
The anti-tumor activity of cimigenoside is primarily attributed to its function as a novel γ-secretase inhibitor.[5][6] The γ-secretase complex is essential for the final, activating cleavage of the Notch receptor. Studies have revealed that cimigenoside directly targets and inhibits the activity of Presenilin-1 (PSEN-1), which is the catalytic subunit of the γ-secretase complex.[5][6]
By inhibiting PSEN-1, cimigenoside effectively blocks the cleavage of the Notch protein.[5][6] This prevents the release of the NICD from the cell membrane, its subsequent translocation to the nucleus, and the activation of Notch target genes.[6] The ultimate result is the suppression of the entire Notch signaling pathway. This inhibition leads to downstream cellular effects, including the induction of mitochondrial apoptosis and the suppression of the epithelial-mesenchymal transition (EMT), thereby hindering the proliferation and metastasis of cancer cells.[5][6]
Quantitative Data on the Effects of Cimigenoside
Studies investigating cimigenoside's impact on breast cancer cells have provided quantitative data demonstrating its dose-dependent efficacy. The compound has been shown to induce apoptosis and inhibit key components of the Notch pathway at micromolar concentrations.
| Cell Line(s) | Compound | Concentration | Observed Effect | Reference |
| Breast Cancer Cells | Cimigenoside | 5 µM, 10 µM, 20 µM | Induced apoptosis. | [6] |
| Breast Cancer Cells | Cimigenoside | 5 µM, 10 µM, 20 µM | Inhibited Presenilin-1 (PSEN-1) activity. | [6] |
| Breast Cancer Cells | Cimigenoside | 5 µM, 10 µM, 20 µM | Down-regulated the expression of Notch Intracellular Domain (NICD) in the nucleus. | [6] |
| HCC1806 (TNBC) | Actein | IC50 = 2.78 µM | Strong anti-breast cancer effect. | [6] |
| MDA-MB-231 (TNBC) | Actein | IC50 = 9.11 µM | Strong anti-breast cancer effect. | [6] |
| Note: Actein is a related triterpenoid glycoside from the same plant source, providing context for the potency of this class of compounds. |
Key Experimental Protocols
To assess the inhibitory effect of cimigenoside on the Notch signaling pathway, a series of standard and specialized molecular and cell biology assays are employed.
-
Objective: To grow cancer cell lines (e.g., MCF-7, MDA-MB-231) and treat them with cimigenoside.
-
Protocol:
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.
-
Seed cells into multi-well plates (6-well, 24-well, or 96-well depending on the subsequent assay) and allow them to adhere overnight.
-
Prepare stock solutions of cimigenoside in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 5, 10, 20 µM). An equivalent concentration of DMSO should be used as a vehicle control.
-
Replace the existing media with the cimigenoside-containing media or vehicle control media and incubate for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Objective: To quantify the protein levels of Notch pathway components (e.g., Notch1, NICD, PSEN-1) and markers for apoptosis (e.g., Bcl-2, Bax) or EMT.
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Notch1, anti-cleaved Notch1 (NICD), anti-PSEN-1, anti-Bcl-2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software.
-
-
Objective: To measure the cytotoxic effect of cimigenoside on cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of cimigenoside as described in 5.1.
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Objective: To quantify the percentage of apoptotic cells following cimigenoside treatment.
-
Protocol:
-
Treat cells in 6-well plates with cimigenoside.
-
Harvest the cells (including floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided with a commercial Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Objective: To directly measure the transcriptional activity of the Notch pathway.
-
Protocol:
-
Co-transfect cells with a luciferase reporter plasmid containing CSL binding sites upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).
-
After transfection, treat the cells with cimigenoside.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in activity indicates inhibition of the Notch pathway.
-
Conclusion and Future Directions
Cimigenoside has been identified as a potent, naturally derived inhibitor of the Notch signaling pathway.[5][6] Its mechanism of action, centered on the inhibition of the γ-secretase catalytic subunit PSEN-1, provides a strong rationale for its development as an anti-cancer therapeutic, particularly for Notch-dependent malignancies like certain subtypes of breast cancer.[5][6] The data clearly indicate its ability to suppress key oncogenic processes—proliferation and metastasis—while inducing programmed cell death.[5]
Future research should focus on in vivo studies to validate these in vitro findings, assess the compound's pharmacokinetic and pharmacodynamic properties, and evaluate its safety profile. Further investigation into its efficacy in combination with existing chemotherapies or other targeted agents could unlock new therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers to further explore the promising potential of cimigenoside as a clinical candidate for cancer treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents | MDPI [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Early-Stage Research on Cimigenoside Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Synthesis, Biological Activity, and Mechanisms of Action of Novel Cimigenoside Derivatives in Oncology
Introduction
Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) derived from plants of the Cimicifuga species, has emerged as a promising natural product scaffold for the development of novel anticancer agents. Early-stage research has demonstrated its potential to modulate critical signaling pathways implicated in tumorigenesis and metastasis. This technical guide provides a comprehensive overview of the current landscape of preclinical research on Cimigenoside and its derivatives, with a focus on their synthesis, quantitative biological evaluation, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation oncology therapeutics.
Quantitative Biological Data
The antiproliferative activity of Cimigenoside and its derivatives has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Cytotoxicity of Cimigenoside and Related Compounds
| Compound | Cell Line | IC50 (µM) | Citation |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | 5 | |
| 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | 12.1 | |
| Actein | MDA-MB-453 | 8.4 | |
| Cimigenol (B190795) 3-O-β-D-xyloside | MDA-MB-453 | 9 | |
| (22R)-22-hydroxy cimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | 46 | |
| 12 β-hydroxycimigenol 3-O-α-L-arabinopyranoside | MDA-MB-453 | 87 | |
| 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | MDA-MB-453 | 24.9 |
Note: MDA-MB-453 is a human breast cancer cell line.
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of Cimigenoside derivatives.
Synthesis of Cimigenoside Derivatives
The synthesis of Cimigenoside derivatives often involves the modification of the parent Cimigenoside molecule isolated from Cimicifuga species. A general approach for the synthesis of acetylated derivatives is described below.
Protocol for Acetylation of Cimigenoside:
-
Dissolution: Dissolve the parent Cimigenoside compound in a suitable solvent, such as pyridine.
-
Acylation: Add acetic anhydride (B1165640) to the solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Chromatography: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired acetylated Cimigenoside derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Cimigenoside derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
γ-Secretase Activity Assay
This assay is crucial for confirming the mechanism of action of Cimigenoside derivatives that target the Notch signaling pathway.
Protocol:
-
Enzyme and Substrate Preparation: Utilize a commercially available γ-secretase activity assay kit. Prepare the γ-secretase enzyme and the fluorogenic substrate according to the manufacturer's instructions. The substrate is typically a peptide sequence recognized by γ-secretase, flanked by a fluorophore and a quencher.
-
Inhibitor Incubation: In a 96-well plate, incubate the γ-secretase enzyme with various concentrations of the Cimigenoside derivative or a known γ-secretase inhibitor (positive control) for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC50 value for γ-secretase inhibition.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of novel anticancer compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7 or MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to different treatment groups: vehicle control, a standard-of-care drug (e.g., paclitaxel), and the Cimigenoside derivative at various doses. Administer the treatments via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the control group to assess the in vivo antitumor efficacy.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Cimigenoside and its derivatives involves the inhibition of the γ-secretase/Notch signaling pathway.
Notch Signaling Pathway Inhibition by Cimigenoside Derivatives
The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[2] γ-secretase is a key enzyme in this pathway, responsible for the final cleavage and activation of the Notch receptor.[1] Cimigenoside derivatives act as inhibitors of γ-secretase, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the Notch signaling pathway by Cimigenoside derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of new Cimigenoside derivatives follows a structured workflow, from initial synthesis to in vivo testing.
Caption: General experimental workflow for the evaluation of Cimigenoside derivatives.
Conclusion
Early-stage research on Cimigenoside derivatives has unveiled a promising new class of potential anticancer agents. Their ability to inhibit the γ-secretase/Notch signaling pathway provides a clear mechanism of action that is highly relevant to oncology. The quantitative data, though currently limited, suggests that further chemical modifications of the Cimigenoside scaffold can lead to potent and selective compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these molecules. As research progresses, a more comprehensive understanding of the structure-activity relationships and in vivo efficacy will be crucial for advancing the most promising Cimigenoside derivatives toward clinical development.
References
Methodological & Application
Application Notes and Protocols for Cimigenoside (Standard) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside is a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Cimicifuga species. It has garnered significant interest in oncological research due to its potential as an anticancer agent.[1] This document provides detailed application notes and protocols for the preparation and use of a Cimigenoside standard in cell culture experiments, intended to support research and drug development efforts.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆O₉ | [1] |
| Molecular Weight | 620.81 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (161.08 mM) | [1] |
Mechanism of Action
Cimigenoside has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms of action identified to date include:
-
Inhibition of the Notch Signaling Pathway: Cimigenoside acts as a novel γ-secretase inhibitor. By inhibiting γ-secretase, it prevents the cleavage of the Notch receptor, which is a critical step for the translocation of the Notch intracellular domain (NICD) to the nucleus and the subsequent activation of target genes that promote cancer cell proliferation and survival.[1]
-
Modulation of the NF-κB Signaling Pathway: In lung cancer cells, Cimigenoside has been observed to suppress the NF-κB pathway, a crucial regulator of inflammation, cell survival, and proliferation.[2]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of Cimigenoside in various cancer cell lines. This data provides a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 5.6 | [2] |
| MDA-MB-231 | Breast Cancer | 6.8 | [2] |
| MDA-MB-468 | Breast Cancer | 9.2 | [2] |
| Saos-2 | Osteosarcoma | Not specified | [2] |
| MG-63 | Osteosarcoma | Not specified | [2] |
| HepG2 | Liver Carcinoma | Not specified | [2] |
| PC-3 | Prostate Cancer | Not specified | [2] |
| NCI-N87 | Gastric Carcinoma | Not specified | [2] |
Experimental Protocols
Preparation of Cimigenoside Stock Solution (10 mM)
Materials:
-
Cimigenoside (Standard) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the required amount of Cimigenoside powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.21 mg of Cimigenoside (Molecular Weight: 620.81 g/mol ).
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 6.21 mg of Cimigenoside.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath can be applied.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions and Cell Treatment
Materials:
-
Cimigenoside stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Protocol:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM Cimigenoside stock solution at room temperature.
-
Preparation of Intermediate Dilutions (Optional): For preparing a range of concentrations, it is often convenient to first prepare an intermediate dilution from the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium.
-
Preparation of Final Working Solutions: Prepare the final desired concentrations of Cimigenoside by further diluting the stock or intermediate solution in pre-warmed complete cell culture medium. For example, to prepare a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the freshly prepared medium containing the desired concentrations of Cimigenoside.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Signaling Pathway Diagrams
References
Cimigenoside Analytical Standard: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside (B190805), a triterpenoid (B12794562) glycoside primarily isolated from plants of the Cimicifuga genus, is a subject of growing interest in pharmacological research. As an analytical standard, its accurate handling and solubilization are critical for obtaining reliable and reproducible results in a variety of experimental settings. This document provides a detailed overview of the solubility profile of cimigenoside, along with comprehensive protocols for its dissolution and the determination of its solubility in various solvents.
Cimigenoside Solubility Profile
The solubility of cimigenoside is a key factor in its use as an analytical standard. Based on available data, cimigenoside exhibits a range of solubilities in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with sonication assisting in achieving high concentrations.[1] It is also reported to be soluble in methanol (B129727) and sparingly soluble in water.[2] For in vivo studies, co-solvent systems are often employed to achieve desired concentrations.[1]
General recommendations for dissolving cimigenoside include warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[2] Stock solutions of cimigenoside in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1]
Quantitative Solubility Data
| Solvent/System | Temperature | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 100 mg/mL | 161.08 | Requires ultrasonic assistance for dissolution.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.5 mg/mL | ≥ 4.03 | Forms a clear solution.[1] |
| 10% DMSO + 90% Corn Oil | Room Temperature | ≥ 2.5 mg/mL | ≥ 4.03 | Forms a clear solution.[1] |
| Methanol | Not Specified | Soluble | Not Specified | Qualitative description.[2] |
| Water | Not Specified | Sparingly Soluble | Not Specified | Qualitative description.[2] |
Experimental Protocols
Protocol for Preparation of a Cimigenoside Stock Solution (in DMSO)
This protocol describes the preparation of a 100 mg/mL stock solution of cimigenoside in DMSO.
Materials and Equipment:
-
Cimigenoside analytical standard
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of cimigenoside analytical standard in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the tube or vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Determining the Equilibrium Solubility of Cimigenoside
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials and Equipment:
-
Cimigenoside analytical standard
-
Selected solvent of interest (e.g., ethanol, methanol, acetonitrile, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Analytical balance
-
Pipettes
Procedure:
-
Sample Preparation: Add an excess amount of cimigenoside to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of cimigenoside.
-
Calculation: Calculate the solubility of cimigenoside in the selected solvent based on the measured concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of cimigenoside.
Caption: Workflow for determining the equilibrium solubility of cimigenoside.
References
Application Note: Validated HPLC Method for the Quantification of Cimigenoside in Actaea racemosa (Black Cohosh)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Cimigenoside, a key triterpenoid (B12794562) glycoside in Actaea racemosa (Black Cohosh). The method is suitable for the quality control of raw materials and finished herbal products. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
Cimigenoside is a prominent cycloartane (B1207475) triterpenoid glycoside found in the roots and rhizomes of Actaea racemosa (syn. Cimicifuga racemosa), commonly known as Black Cohosh.[1] This compound, along with other triterpene glycosides, is considered a significant contributor to the pharmacological effects of Black Cohosh extracts, which are widely used in dietary supplements for the management of menopausal symptoms. Given the variability of phytochemical content in botanical materials, a validated analytical method is crucial for the standardization and quality assurance of Black Cohosh products.
This document provides a comprehensive protocol for the quantification of Cimigenoside using a reversed-phase HPLC method with photodiode array (PDA) detection. The method has been rigorously validated to ensure it is fit for its intended purpose.
Chemical Structure of Cimigenoside:
-
Molecular Formula: C₃₅H₅₆O₉
-
Molecular Weight: 620.8 g/mol [1]
(A 2D chemical structure image would typically be inserted here)
Experimental Protocols
Materials and Reagents
-
Cimigenoside reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Dried and powdered Actaea racemosa rhizome or sample extract
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 40 60 25.0 10 90 30.0 10 90 30.1 70 30 | 35.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Run Time: 35 minutes
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Cimigenoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Preparation of Sample Solutions
-
Raw Material: Accurately weigh about 1.0 g of powdered Actaea racemosa rhizome into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of 80% methanol (v/v in water). Vortex for 1 minute and then extract in an ultrasonic bath for 30 minutes at 40 °C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]
-
Specificity: The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), the Cimigenoside standard, and a sample extract. The retention time and UV spectrum of the Cimigenoside peak in the sample were compared with those of the reference standard.
-
Linearity and Range: Linearity was assessed by injecting a series of six concentrations of Cimigenoside standard solutions (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by a recovery study. A known amount of Cimigenoside standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery was calculated as the percentage of the measured amount to the added amount.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts using different equipment to assess the method's robustness under typical laboratory variations.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation are summarized in the following tables.
Table 1: Linearity and Range for Cimigenoside Quantification
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Regression Equation | y = 45872x - 12350 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy of the HPLC Method
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80% | 40.0 | 39.6 | 99.0 | 1.12 |
| 100% | 50.0 | 50.8 | 101.6 | 0.98 |
| 120% | 60.0 | 59.1 | 98.5 | 1.35 |
Table 3: Precision of the HPLC Method
| Precision Type | n | Mean Peak Area | SD | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 6 | 2,285,600 | 21,480 | 0.94 | ≤ 2.0% |
| Intermediate (Inter-day) | 6 | 2,310,450 | 35,120 | 1.52 | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Visualizations
Caption: Experimental workflow for Cimigenoside quantification.
Caption: HPLC method validation decision pathway.
Conclusion
The HPLC-PDA method described in this application note is a reliable, accurate, and precise tool for the quantification of Cimigenoside in Actaea racemosa. The validation results confirm that the method meets the requirements of the ICH guidelines and is suitable for routine quality control in the pharmaceutical and dietary supplement industries. The clear separation and sensitive detection allow for confident identification and quantification of this important bioactive compound.
References
Application Note: Quantitative Analysis of Cimigenoside using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside is a triterpenoid (B12794562) glycoside found in plants of the Cimicifuga species, commonly known as black cohosh. These compounds are of significant interest in the pharmaceutical and dietary supplement industries due to their potential therapeutic effects, particularly in the management of menopausal symptoms. Accurate and sensitive quantification of Cimigenoside in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note provides a detailed protocol for the quantitative analysis of Cimigenoside using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle
The method employs reverse-phase liquid chromatography for the separation of Cimigenoside from other components in the sample matrix. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of Cimigenoside) and monitoring its characteristic product ions formed through collision-induced dissociation. This high specificity allows for accurate quantification even in complex biological matrices.
Experimental Protocols
Sample Preparation (from Biological Matrices, e.g., Plasma)
This protocol is adapted from established methods for the analysis of similar triterpenoid glycosides in biological fluids.[1][2][3]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar triterpenoid glycoside not present in the sample, such as Digoxin or another ginsenoside)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 500 µL of MTBE for liquid-liquid extraction.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following LC conditions are a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The following parameters are proposed based on the known fragmentation patterns of similar triterpenoid glycosides, which typically involve the loss of sugar moieties and water.[4][5]
Table 1: Proposed MS/MS Parameters for Cimigenoside Analysis
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Cimigenoside | To be determined | To be determined | 150 | To be optimized | To be optimized |
| Internal Std. | Specific to IS | Specific to IS | 150 | To be optimized | To be optimized |
Note: The exact m/z values for the precursor and product ions of Cimigenoside need to be determined by direct infusion of a standard solution. Based on related compounds, fragmentation will likely involve the neutral loss of the xylose sugar moiety and subsequent water losses from the aglycone.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a results table for a calibration curve and quality control samples.
Table 2: Example Calibration Curve Data for Cimigenoside in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 98.5 | 5.2 |
| 5 | 0.058 | 101.2 | 4.5 |
| 10 | 0.115 | 100.5 | 3.8 |
| 50 | 0.592 | 99.8 | 2.9 |
| 100 | 1.189 | 99.1 | 2.5 |
| 500 | 5.976 | 100.8 | 1.8 |
| 1000 | 11.985 | 101.5 | 1.5 |
Table 3: Example Quality Control (QC) Sample Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low (LQC) | 3 | 2.95 | 98.3 | 6.1 |
| Medium (MQC) | 80 | 81.2 | 101.5 | 4.2 |
| High (HQC) | 800 | 795.4 | 99.4 | 2.8 |
Visualization
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: Experimental workflow for Cimigenoside analysis.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for Cimigenoside in positive ion mode, based on the fragmentation of similar triterpenoid glycosides.
Caption: Proposed fragmentation of Cimigenoside.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS determination of ginsenoside compound K and its metabolite 20 (S)-protopanaxadiol in human plasma and urine: applications in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for pharmacokinetic studies of 20(R)-ginsenoside Rg3 in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for In Vivo Studies of Cimigenoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology. In vivo studies are critical for evaluating the efficacy, safety, and pharmacokinetic profile of Cimigenoside as a potential drug candidate. These application notes provide detailed protocols and data presentation guidelines for conducting in vivo research on Cimigenoside, with a focus on its anti-cancer properties. The primary mechanisms of action explored are the inhibition of the γ-secretase/Notch signaling pathway and modulation of the NF-κB pathway.
Data Presentation
Quantitative Data Summary
The following tables provide a structured summary of hypothetical yet plausible quantitative data for in vivo studies of Cimigenoside, based on typical findings for natural compounds in preclinical cancer research. This data should be replaced with experimentally derived values.
Table 1: In Vivo Efficacy of Cimigenoside in a Breast Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Increase in Median Survival (%) |
| Vehicle Control | - | Oral Gavage | 0 | 0 |
| Cimigenoside | 20 | Oral Gavage | 35 | 25 |
| Cimigenoside | 40 | Oral Gavage | 58 | 45 |
| Positive Control (e.g., Doxorubicin) | 5 | Intraperitoneal | 75 | 60 |
Table 2: Pharmacokinetic Parameters of Cimigenoside in Rodents
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 1.5 | µg/mL |
| Tmax (Time to Maximum Concentration) | 2 | hours |
| AUC(0-t) (Area Under the Curve) | 8.5 | µg*h/mL |
| t1/2 (Half-life) | 4.3 | hours |
| Bioavailability (F%) | 10 | % |
Signaling Pathways
γ-Secretase/Notch Signaling Pathway
Cimigenoside has been shown to inhibit the proliferation and metastasis of cancer cells by acting as a novel γ-secretase inhibitor, which in turn blocks the Notch signaling pathway.[1][2] This inhibition leads to downstream effects including the induction of apoptosis.
NF-κB Signaling Pathway
Cimigenoside has also been reported to affect cell viability and metastasis by modulating the NF-κB signaling pathway. It can suppress the activation of NF-κB, leading to a decrease in the expression of downstream target genes involved in inflammation, cell survival, and proliferation.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of Cimigenoside.
1. Cell Culture and Preparation:
-
Culture human breast cancer cells (e.g., MCF-7) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use female BALB/c nude mice (6-8 weeks old). Allow for a one-week acclimatization period.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Cimigenoside low dose, Cimigenoside high dose, positive control).
-
Prepare Cimigenoside formulation for oral administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Administer Cimigenoside or vehicle control daily via oral gavage for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight every 2-3 days.
4. Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze tumor tissues for relevant biomarkers using techniques such as Western blotting or immunohistochemistry to investigate the mechanism of action.
-
For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume reaches 2000 mm³ or signs of morbidity).
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the protein expression levels of key components of the γ-secretase/Notch and NF-κB pathways in tumor tissue samples.
1. Protein Extraction:
-
Homogenize excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., γ-secretase, Notch1, NICD, NF-κB p65, phospho-IκBα, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
Disclaimer
The quantitative data presented in the tables are illustrative and should be replaced with experimentally validated results. The protocols provided are general guidelines and may require optimization based on specific experimental conditions and laboratory standards. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Note: Protocol for γ-Secretase Activity Assay Using Cimigenoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-secretase is a multi-subunit protease complex that plays a crucial role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease. It cleaves single-pass transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor. The cleavage of APP by γ-secretase releases amyloid-beta (Aβ) peptides, which can aggregate to form plaques in the brains of Alzheimer's patients. Consequently, γ-secretase is a significant target for drug development aimed at reducing Aβ production. Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) isolated from the rhizomes of Cimicifuga foetida, has been identified as a modulator of γ-secretase activity. This document provides a detailed protocol for assessing the activity of γ-secretase in the presence of Cimigenoside using a cell-free assay system.
Principle of the Assay
This protocol utilizes a fluorogenic substrate that contains a γ-secretase cleavage site. Upon cleavage by active γ-secretase, a fluorophore is released, resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to the γ-secretase activity. By including Cimigenoside in the reaction, its inhibitory or modulatory effects on the enzyme can be quantified by measuring the change in fluorescence signal compared to a control.
Quantitative Data Summary
The inhibitory effect of Cimigenoside on γ-secretase activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet representative, data for such an experiment.
| Compound | Concentration (µM) | % Inhibition of γ-Secretase Activity | IC50 (µM) |
| Cimigenoside | 0.1 | 8.5 | |
| 1 | 25.3 | ||
| 10 | 48.9 | 10.2 | |
| 50 | 75.1 | ||
| 100 | 92.4 | ||
| DAPT (Control Inhibitor) | 1 | 95.8 | ~0.2 |
Experimental Protocols
Materials and Reagents
-
γ-secretase enzyme preparation (e.g., from isolated cell membranes)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP or Notch conjugated to a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 6.8), 2 mM EDTA, 0.25 M Sucrose, and 1% (v/v) Triton X-100.
-
Cimigenoside stock solution (e.g., 10 mM in DMSO)
-
DAPT (a known γ-secretase inhibitor) as a positive control (e.g., 1 mM in DMSO)
-
DMSO (as a vehicle control)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Troubleshooting & Optimization
Solving Cimigenoside solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Cimigenoside, particularly concerning its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Cimigenoside stock solution?
A1: The recommended solvent for preparing a stock solution of Cimigenoside is Dimethyl Sulfoxide (DMSO). [1]Cimigenoside is soluble in DMSO up to 100 mg/mL (161.08 mM). [1]It is also soluble in methanol (B129727) but sparingly soluble in water. [2] Q2: My Cimigenoside is not fully dissolving in DMSO. What can I do?
A2: If you observe that Cimigenoside is not fully dissolving or has precipitated, you can try the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. [3]This absorbed water can significantly impact the solubility of compounds. [1][3]Always use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.
-
Gentle Warming: Gently warm the solution at 37°C. [2][4]This can help increase the solubility of the compound.
-
Sonication: Use an ultrasonic bath to sonicate the solution for a few minutes. [1][2][3][4]This can aid in the dissolution of stubborn particles.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q3: I've prepared a clear stock solution of Cimigenoside in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue known as "crashing out" and occurs because Cimigenoside, like many hydrophobic compounds, is poorly soluble in aqueous environments. [5]When the DMSO stock is diluted, the solvent environment changes rapidly, causing the compound to precipitate. Here’s how to address this:
-
Decrease Final Concentration: The final concentration of Cimigenoside in your media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform a serial dilution. [5][6]First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture media. [4][5]* Slow Addition and Mixing: Add the Cimigenoside stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. [4][5]This gradual introduction can prevent rapid solvent exchange and precipitation.
-
Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, to avoid solvent-induced precipitation and cellular toxicity. [5][6][7] Q4: What are the recommended storage conditions for Cimigenoside powder and its DMSO stock solution?
A4:
-
Powder: Store the solid form of Cimigenoside at 4°C, sealed and protected from moisture and light. [1]* DMSO Stock Solution: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [1][6]Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. [1]Always ensure the container is sealed tightly to prevent moisture absorption and light exposure. [1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Cimigenoside.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous media. | The final concentration of Cimigenoside exceeds its aqueous solubility. [5] | Decrease the final working concentration of Cimigenoside. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution and solvent exchange. [5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. [5]Add the compound dropwise while gently vortexing. [5] | |
| The temperature of the media is too low. | Always use pre-warmed (37°C) cell culture media for dilutions. [4][5] | |
| Cloudiness or precipitate forms in the media over time. | The compound may be aggregating or slowly precipitating out of the solution. | Re-evaluate the final concentration and consider using a lower one. Ensure the final DMSO concentration is minimal. |
| Instability of the compound in the aqueous environment. | Prepare fresh working solutions for each experiment and avoid storing diluted solutions for extended periods. | |
| Inconsistent experimental results. | Incomplete dissolution of the stock solution. | Ensure the Cimigenoside is fully dissolved in DMSO before making dilutions. Use sonication or gentle warming if necessary. [1][2][4] |
| Precipitation in the final working solution. | Visually inspect your final dilutions for any signs of precipitation before adding them to your experiment. | |
| High DMSO concentration affecting cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Cimigenoside Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of Cimigenoside in DMSO.
Materials:
-
Cimigenoside (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of Cimigenoside powder in a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes. [1][2] * Alternatively, or in combination with sonication, gently warm the solution in a 37°C water bath or incubator for 10-15 minutes, with intermittent vortexing. [2][4]4. Visual Inspection: Visually confirm that the solution is clear and free of any visible particles or precipitate.
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). [1]
Protocol 2: Preparation of a Working Solution of Cimigenoside in Cell Culture Media
This protocol describes how to dilute the DMSO stock solution into an aqueous cell culture medium to minimize precipitation.
Materials:
-
Cimigenoside DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C. [4][5]2. Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of your Cimigenoside stock solution in the pre-warmed media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate dilution.
-
-
Final Dilution:
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the toxic level for your specific cell line (generally <0.5%). [5][6]6. Use Immediately: Use the freshly prepared working solution in your experiment as soon as possible to avoid potential precipitation over time.
Visualizations
Caption: Workflow for preparing Cimigenoside solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cimigenoside | CAS:27994-11-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. mdpi.com [mdpi.com]
Cimigenoside stability in aqueous solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of cimigenoside (B190805) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the degradation kinetics of purified cimigenoside in aqueous solutions across a wide range of pH and temperatures is limited in publicly available literature. The information provided here is based on studies of triterpenoid (B12794562) glycosides from Actaea racemosa (Black Cohosh), the natural source of cimigenoside, and general principles of saponin (B1150181) stability.
Frequently Asked Questions (FAQs)
Q1: How stable is cimigenoside in aqueous solution at room temperature?
A1: Triterpenoid glycosides from Actaea racemosa have been shown to be stable in plant material and extracts when stored at room temperature and low humidity.[1][2][3][4][5] However, in aqueous solutions, the stability can be influenced by factors such as pH. Generally, saponins (B1172615) exhibit greater stability in neutral to slightly acidic conditions and are more prone to hydrolysis under alkaline conditions.[6][7] For short-term experiments at or near neutral pH, significant degradation at room temperature is not expected.
Q2: What are the primary factors that can cause degradation of cimigenoside in my experiments?
A2: The main factors that can affect the stability of cimigenoside in aqueous solutions are pH, temperature, and the presence of enzymes. Like other glycosides, cimigenoside can undergo hydrolysis, which is the cleavage of the glycosidic bond that links the sugar moiety to the triterpenoid aglycone. This reaction can be catalyzed by acids or bases and is accelerated at higher temperatures.[6][7] Enzymatic degradation is also a possibility if the solution is contaminated with glycosidases.
Q3: I need to prepare a stock solution of cimigenoside. What is the recommended solvent and storage condition?
A3: For stock solutions, it is recommended to use a non-aqueous solvent in which cimigenoside is soluble and stable, such as DMSO or methanol (B129727). These stock solutions should be stored at -20°C or lower to minimize degradation. For experiments, fresh aqueous working solutions should be prepared from the stock solution just before use. If aqueous solutions must be stored, they should be kept at 2-8°C for a short period, and the pH should be maintained close to neutral.
Q4: Are there any known degradation products of cimigenoside that I should be aware of?
A4: Specific degradation products of cimigenoside in aqueous solution have not been extensively reported in the literature. However, based on its structure as a triterpenoid glycoside, the primary degradation products would likely be the aglycone (cimigenol) and the corresponding sugar (xylose) resulting from the hydrolysis of the glycosidic bond.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of cimigenoside in the aqueous experimental buffer. | Prepare fresh working solutions for each experiment. If solutions must be prepared in advance, store them at 2-8°C for no longer than 24 hours. Verify the pH of your buffer; avoid highly alkaline or acidic conditions if possible. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Cimigenoside has degraded into its aglycone and/or other byproducts. | Analyze a freshly prepared standard solution to confirm the retention time of intact cimigenoside. If new peaks appear over time, it is likely due to degradation. Consider running a time-course stability study in your experimental buffer to identify and monitor degradation products. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility of cimigenoside in the aqueous medium. | While cimigenoside is sparingly soluble in water, its solubility can be affected by the buffer composition and pH. You may need to use a co-solvent (e.g., a small percentage of DMSO or ethanol) in your buffer to maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Stability Data Summary
Table 1: Qualitative Stability of Triterpenoid Glycosides from Actaea racemosa
| Condition | Stability | Reference |
| Stored in plant material and extracts at room temperature and low humidity for 9 weeks. | Stable | [1][2][3][4][5] |
| Stored in plant material and extracts at high temperature and/or high humidity. | Generally Stable (though polyphenols in the same extracts degraded) | [1][2][3][4][5] |
Table 2: Hydrolysis Half-life of Saponin QS-18 in Aqueous Buffer at 26°C
| pH | Half-life (days) | Reference |
| 5.1 | 330 ± 220 | [6][7] |
| 10.0 | 0.06 ± 0.01 | [6][7] |
This data is for a different saponin and is provided to illustrate the significant effect of pH on stability.
Experimental Protocols
Protocol for Assessing Cimigenoside Stability in an Aqueous Buffer
This protocol outlines a general method for determining the stability of cimigenoside in a specific aqueous buffer.
1. Materials:
- Cimigenoside
- Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
- HPLC-grade acetonitrile (B52724) and water
- Calibrated HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
- C18 analytical column
2. Preparation of Solutions:
- Prepare a stock solution of cimigenoside (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
- Spike a known volume of the stock solution into the aqueous buffer to achieve the desired final concentration for the stability study. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
3. Stability Study Procedure:
- Divide the cimigenoside-spiked buffer into aliquots in sealed vials to prevent evaporation.
- Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, and 40°C).
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each temperature condition.
- Immediately analyze the samples by HPLC or UPLC-UV/MS.
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water is typically used for the analysis of triterpenoid glycosides. A representative gradient could be: 0-40 min, 5-50% acetonitrile; 40-45 min, 50-60% acetonitrile; 45-55 min, 60-80% acetonitrile; 55-60 min, 80-100% acetonitrile.[1][2]
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: e.g., 25°C.
- Detection: UV detection at a suitable wavelength (e.g., 205 nm) or by mass spectrometry.
5. Data Analysis:
- Quantify the peak area of cimigenoside at each time point.
- Plot the natural logarithm of the cimigenoside concentration versus time.
- If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Hypothetical Degradation Pathway of Cimigenoside
The primary non-enzymatic degradation pathway for cimigenoside in aqueous solution is expected to be hydrolysis of the glycosidic bond, which can be catalyzed by either acid or base.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability Evaluation of Selected Polyphenols and Triterpene Glycosides in Black Cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cimigenoside Bioassays
Welcome to the Technical Support Center for Cimigenoside Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with Cimigenoside.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Cimigenoside bioassays.
γ-Secretase Inhibition Assays
Cimigenoside is known to inhibit γ-secretase. Here are some common issues and troubleshooting steps for this assay.
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution | Quantitative Parameter to Check |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. | Coefficient of Variation (CV) of cell viability in control wells should be <15%. |
| Edge effects in microplates | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity. | Compare the signal from inner and outer wells with only vehicle control. A significant difference indicates an edge effect. |
| Inaccurate pipetting of compounds or reagents | Calibrate pipettes regularly. Use a new tip for each compound dilution. Prepare a master mix for reagents to be added to all wells. | Check the precision and accuracy of your pipettes. |
Problem: Low signal-to-background ratio.
| Possible Cause | Recommended Solution | Quantitative Parameter to Check |
| Low γ-secretase activity in cell lysate | Use a cell line known to have high γ-secretase activity. Optimize the amount of cell lysate used in the assay. | Measure the total protein concentration of your lysate. A typical range to test is 25-200 µg of total protein per well.[1] |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. | Check the fluorescence of the substrate alone. A high background may indicate degradation. |
| Incorrect filter settings on the plate reader | Ensure the excitation and emission wavelengths are set correctly for the fluorophore used in your assay (e.g., EDANS excitation: 335-355 nm, emission: 495-510 nm).[1] | Consult the assay kit's manual for the specific spectral properties of the fluorophore. |
Problem: Inconsistent IC50 values for Cimigenoside.
| Possible Cause | Recommended Solution | Quantitative Parameter to Check |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level (typically ≤0.5%). | Run a vehicle control with varying concentrations of the solvent to determine its effect on the assay. |
| Cimigenoside instability | Prepare fresh dilutions of Cimigenoside for each experiment from a frozen stock. Protect from light if it is light-sensitive. | Assess the purity and integrity of your Cimigenoside stock using HPLC. |
| Assay incubation time | Optimize the incubation time for the enzymatic reaction. A time course experiment can determine the linear range of the reaction. | Measure the reaction progress at different time points (e.g., 30, 60, 90, 120 minutes). |
Notch Signaling Reporter Assays
Cimigenoside's inhibition of γ-secretase leads to a downstream effect on the Notch signaling pathway. Luciferase reporter assays are commonly used to measure this effect.
Problem: High background luminescence.
| Possible Cause | Recommended Solution | Quantitative Parameter to Check |
| Promoter leakiness | Use a reporter construct with a minimal promoter to reduce basal expression. | The luminescence of the unstimulated control should be significantly lower than the stimulated control. |
| Cell culture contamination | Regularly test cell lines for mycoplasma contamination. Use sterile techniques. | Visual inspection of culture media for turbidity or color change. Perform a mycoplasma test. |
| Reagent quality | Use fresh, high-quality luciferase assay reagents. | Check the background signal of the reagent with cell-free wells. |
Problem: Low fold induction upon stimulation.
| Possible Cause | Recommended Solution | Quantitative Parameter to Check |
| Low transfection efficiency | Optimize the transfection protocol (DNA:reagent ratio, cell density). Use a positive control plasmid (e.g., expressing a fluorescent protein) to monitor efficiency. | Transfection efficiency should be >70% for reliable results. |
| Ineffective stimulus | Ensure the stimulus (e.g., a Notch ligand) is active and used at an optimal concentration. | Perform a dose-response curve for the stimulus to determine the EC50. |
| Cell line not responsive | Use a cell line known to have a robust Notch signaling pathway (e.g., HEK293T). | Check the literature for appropriate cell models for Notch signaling studies. |
NF-κB Signaling Reporter Assays
Cimigenoside has also been shown to modulate the NF-κB pathway. Here are some troubleshooting tips for this assay.
Problem: False positive or negative results.
| Possible Cause | Recommended Solution | Quantitative Parameter to Check |
| Interference from co-occurring phytochemicals | If using a plant extract, be aware that other compounds, like flavonoids, can also inhibit NF-κB, potentially masking or enhancing the effect of Cimigenoside.[2][3] Purify Cimigenoside to >95% to avoid this. | Analyze the purity of your Cimigenoside sample using HPLC or LC-MS. |
| Direct inhibition of luciferase | Perform a counter-screen with purified luciferase enzyme to check if Cimigenoside directly inhibits its activity. | The luminescence in the cell-free luciferase assay should not be significantly different in the presence of Cimigenoside. |
| Cytotoxicity of Cimigenoside | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the reporter assay to ensure the observed inhibition is not due to cell death. | The IC50 for cytotoxicity should be significantly higher than the IC50 for NF-κB inhibition. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Cimigenoside bioassays?
A1: As a triterpenoid (B12794562) saponin, Cimigenoside and its crude extracts can present several challenges:
-
Aggregation: Saponins can form aggregates in solution, which may lead to non-specific inhibition of enzymes or interference with detection systems. This is a common cause of false positives.[4]
-
Cytotoxicity: Cimigenoside, like other saponins, can be cytotoxic at higher concentrations. This can lead to a decrease in signal in cell-based assays that is not due to the specific inhibition of the target pathway.[5]
-
Co-occurring Phytochemicals: Crude or semi-purified extracts of Cimicifuga dahurica will contain other compounds, such as flavonoids, which can also modulate signaling pathways like NF-κB.[2][3] This can lead to an overestimation of Cimigenoside's activity.
-
Solvent Effects: The choice of solvent and its final concentration in the assay can significantly impact the solubility and activity of Cimigenoside. It is crucial to maintain a consistent and low solvent concentration across all experimental conditions.
Q2: How can I be sure that the observed activity is specific to Cimigenoside?
A2: To ensure specificity, it is important to:
-
Use highly purified Cimigenoside: Purity should be >95% as determined by analytical methods like HPLC.
-
Perform counter-screens: As mentioned in the troubleshooting guide, test for direct inhibition of the reporter enzyme (e.g., luciferase).
-
Assess cytotoxicity: Always run a parallel cytotoxicity assay to rule out non-specific effects on cell viability.
-
Use orthogonal assays: Confirm your findings using a different assay that measures a different endpoint of the same pathway. For example, if you see inhibition in a Notch reporter assay, you could also measure the expression of Notch target genes by qPCR.
Q3: What is a typical IC50 value for Cimigenoside in a γ-secretase inhibition assay?
A3: The IC50 value can vary depending on the specific assay conditions, cell type, and substrate used. It is important to establish the IC50 in your own experimental system. For reference, published studies on other γ-secretase inhibitors show IC50 values ranging from nanomolar to micromolar concentrations.[6]
Q4: What is the best way to prepare Cimigenoside for in vitro assays?
A4: Cimigenoside, being a triterpenoid saponin, may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted in culture medium to achieve the desired final concentrations for the assay. It is critical to ensure that the final DMSO concentration is low (e.g., ≤0.5%) and consistent across all wells to avoid solvent-induced artifacts.
III. Experimental Protocols
Detailed Methodology: In Vitro γ-Secretase Activity Assay
This protocol is a synthesized example based on commercially available kits and published methods.[1][7]
Materials:
-
Cell line with high γ-secretase activity (e.g., HEK293T)
-
Cell Lysis Buffer
-
γ-Secretase Substrate (e.g., a peptide conjugated to EDANS and DABCYL)
-
Assay Buffer
-
Cimigenoside
-
γ-Secretase Inhibitor (Positive Control, e.g., DAPT)
-
DMSO (Vehicle Control)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Assay Setup:
-
Prepare serial dilutions of Cimigenoside and the positive control inhibitor in Assay Buffer.
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Add 5 µL of the diluted Cimigenoside, positive control, or vehicle control to the respective wells.
-
Include a "no lysate" control and a "no substrate" control for background subtraction.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the γ-Secretase Substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of Cimigenoside.
-
Plot the percent inhibition against the log of the Cimigenoside concentration and determine the IC50 value using non-linear regression.
-
Detailed Methodology: Notch Signaling Luciferase Reporter Assay
This protocol is a synthesized example based on commercially available kits and published methods.
Materials:
-
HEK293T cells
-
Notch-responsive luciferase reporter plasmid (e.g., containing CSL binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Cimigenoside
-
Notch signaling activator (e.g., recombinant DLL4)
-
Passive Lysis Buffer
-
Dual-Luciferase Assay Reagents
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the Notch-responsive luciferase reporter and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of Cimigenoside or vehicle control.
-
Pre-incubate with Cimigenoside for 1-2 hours.
-
Add the Notch signaling activator to the appropriate wells. Include an unstimulated control.
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated, stimulated control.
-
Plot the fold change against the log of the Cimigenoside concentration to determine the IC50 value.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. researchgate.net [researchgate.net]
- 4. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Total Triterpenoid Saponins Isolated from the Seeds of the Tea Plant (Camellia sinensis) on Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Optimizing Cimigenoside Concentration for Cell-Based Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cimigenoside?
A1: Cimigenoside primarily acts as a novel γ-secretase inhibitor. This inhibition disrupts the Notch signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[1] By inhibiting γ-secretase, Cimigenoside prevents the cleavage of the Notch receptor, thereby blocking the downstream signaling cascade that is often dysregulated in cancer cells.[1] Additionally, studies have shown that Cimigenoside can also modulate the NF-κB signaling pathway, further contributing to its anti-cancer effects.[2][3]
Q2: What is the recommended solvent for dissolving Cimigenoside?
A2: Cimigenoside is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, but sparingly soluble in water.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. To ensure solubility and avoid precipitation, it is advisable to warm the solution gently and use sonication if necessary.
Q3: What is a typical starting concentration range for Cimigenoside in cell-based assays?
A3: The optimal concentration of Cimigenoside will vary depending on the cell line and the specific assay. However, a common starting range for in vitro studies is between 1 µM and 20 µM.[1] For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How should I store the Cimigenoside stock solution?
A4: Aliquot the high-concentration DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Cimigenoside in cell culture medium. | Cimigenoside is hydrophobic and can precipitate in aqueous solutions. The final DMSO concentration may be too low to maintain solubility. | - Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your specific cell line (typically <0.5%).- Prepare serial dilutions of your Cimigenoside stock in DMSO before adding to the medium.- Add the Cimigenoside stock solution to the medium dropwise while gently vortexing to facilitate mixing. |
| Low or no observable bioactivity. | The concentration of Cimigenoside may be too low for the specific cell line or assay duration. The compound may have degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time of the cells with Cimigenoside.- Verify the integrity of your Cimigenoside stock. If in doubt, use a fresh vial. |
| High levels of cell death, even at low concentrations. | The cell line may be particularly sensitive to Cimigenoside. The solvent (DMSO) concentration may be too high. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your cell line.- Ensure the final DMSO concentration is within the tolerated range for your cells and include a vehicle control (medium with the same DMSO concentration without Cimigenoside). |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent preparation of Cimigenoside dilutions. | - Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.- Prepare fresh dilutions of Cimigenoside from the stock solution for each experiment. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Cimigenoside in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | 9.11 | [1] |
| HCC1806 | Breast Cancer | Not Specified | 2.78 | [1] |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the effect of Cimigenoside on cell viability.
Materials:
-
Cimigenoside stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cimigenoside Treatment:
-
Prepare serial dilutions of the Cimigenoside stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of Cimigenoside. Include a vehicle control (medium with the same concentration of DMSO as the highest Cimigenoside concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
In Vitro γ-Secretase Activity Assay
This protocol outlines a method to assess the inhibitory effect of Cimigenoside on γ-secretase activity.
Materials:
-
Cell membrane preparations containing γ-secretase
-
Fluorogenic γ-secretase substrate
-
Cimigenoside at various concentrations
-
Assay buffer
-
96-well black plates
Procedure:
-
Assay Preparation:
-
In a 96-well black plate, add the cell membrane preparation to the assay buffer.
-
Add different concentrations of Cimigenoside to the wells. Include a positive control (known γ-secretase inhibitor) and a negative control (vehicle).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Calculate the percentage of γ-secretase inhibition for each Cimigenoside concentration and determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Caption: Cimigenoside inhibits the Notch signaling pathway.
Caption: Cimigenoside modulates the NF-κB signaling pathway.
Caption: General workflow for a cell-based assay with Cimigenoside.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk between the canonical NF-κB and Notch signaling pathways inhibits Pparγ expression and promotes pancreatic cancer progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch-1 Signaling Promotes the Malignant Features of Human Breast Cancer through NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cimigenoside | CAS:27994-11-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
Troubleshooting inconsistent results with Cimigenoside standard
Technical Support Center: Cimigenoside Standard
Welcome to the technical support center for Cimigenoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during experimentation with the Cimigenoside standard.
Frequently Asked Questions (FAQs)
Q1: What is Cimigenoside and what are its key chemical properties?
A1: Cimigenoside is a triterpenoid (B12794562) saponin, a class of natural compounds often isolated from plants of the Cimicifuga genus[1]. It is characterized by a complex cycloartane-type triterpenoid structure with an attached xylose sugar moiety[2][3]. Key properties are summarized below.
| Property | Value/Description | Source |
| CAS Number | 27994-11-2 | [1][2] |
| Molecular Formula | C₃₅H₅₆O₉ | [2][3] |
| Molecular Weight | 620.8 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Solubility | Soluble in methanol (B129727); sparingly soluble in water. To enhance solubility, warming the tube to 37°C and using an ultrasonic bath is recommended. | [2] |
| Storage | For long-term stability, the solid compound should be desiccated at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from light and moisture. It is recommended to prepare solutions fresh on the day of use. | [1][2] |
Q2: In which biological pathways is Cimigenoside known to be active?
A2: Cimigenoside has been shown to exhibit anti-tumor effects. It functions as a novel γ-secretase inhibitor, which allows it to suppress the Notch signaling pathway. This mechanism has been implicated in inhibiting the proliferation and metastasis of breast cancer cells and inducing apoptosis in lung cancer cells[4][5][6]. Specifically, it can inhibit the activation of PSEN-1, the catalytic subunit of γ-secretase[4][5]. It has also been shown to suppress the NF-κB pathway in lung cancer cells[6].
Q3: What are the common analytical methods for Cimigenoside?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques for the analysis and quantification of Cimigenoside and similar triterpenoid saponins[7][8]. Reversed-phase chromatography using a C18 column is common, often with a mobile phase consisting of water and acetonitrile (B52724) or methanol, modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency[7][8][9].
Troubleshooting Guides
This section addresses specific issues you may encounter, providing systematic steps to identify and resolve the problem.
Issue 1: Inconsistent Peak Areas or Retention Times in HPLC
Q: My HPLC analysis of the Cimigenoside standard shows significant variability in peak area and/or retention time between injections. What could be the cause?
A: Inconsistent results in HPLC are common and can stem from several sources. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for HPLC variability.
-
System Hardware:
-
Leaks: Check for leaks at all fittings, especially between the injector, column, and detector. A small leak can cause significant retention time drift and peak area variability.
-
Pump Performance: Listen for unusual pump noises. Unstable pressure can result from worn pump seals or faulty check valves. Ensure solvents are properly degassed to prevent air bubbles in the pump head.
-
Injector: For manual injectors, ensure the loop is completely filled and that injection technique is consistent. For autosamplers, check for air bubbles in the syringe and ensure the correct volume is being drawn[10].
-
-
Mobile Phase and Sample Preparation:
-
Solvent Quality: Use high-purity, HPLC- or MS-grade solvents and additives. Impurities can cause baseline noise and ghost peaks.
-
Freshness: Aqueous buffers can support microbial growth. Prepare fresh mobile phase daily and filter before use. Cimigenoside stock solutions should be prepared fresh or stored appropriately at -20°C or -80°C to prevent degradation[1][2].
-
Solubility: Ensure the Cimigenoside standard is fully dissolved in the injection solvent. Incomplete dissolution is a major source of inconsistent results. The injection solvent should be compatible with the mobile phase to prevent precipitation on the column[10].
-
-
Column Issues:
-
Contamination: If observing split peaks, tailing, or ghost peaks, the column or guard column may be contaminated[11][12]. Flush the column according to the manufacturer's instructions.
-
Degradation: High pH or aggressive solvents can degrade the silica-based stationary phase over time, leading to a loss of resolution and peak shape issues[12]. If flushing doesn't help, the column may need replacement.
-
Issue 2: Low Signal Intensity or No Peak in LC-MS
Q: I am not detecting the Cimigenoside standard with my LC-MS system, or the signal is very weak. What should I check?
A: Low sensitivity in LC-MS can be due to issues with the compound itself, the LC separation, or the mass spectrometer settings.
| Potential Cause | Recommended Action | Rationale |
| Sample Degradation | Prepare a fresh stock solution of Cimigenoside. Ensure proper storage conditions (-20°C or -80°C, protected from light)[1][2]. | Triterpenoid saponins (B1172615) can be susceptible to hydrolysis or other forms of degradation, especially in solution at room temperature or non-optimal pH[13]. |
| Poor Ionization | Optimize MS source parameters (e.g., gas flows, temperatures, voltages)[9]. Cimigenoside, as a glycoside, may ionize more efficiently in negative ion mode ([M-H]⁻) or as an adduct (e.g., [M+HCOO]⁻) when using formic acid in the mobile phase[7]. | Electrospray ionization (ESI) efficiency is highly dependent on compound structure and source conditions. Glycosides often show characteristic fragmentation patterns (loss of sugar moiety) that can be targeted[7][9]. |
| Ion Suppression | Perform a post-column infusion experiment to check for ion suppression from the sample matrix or mobile phase additives. Improve sample cleanup (e.g., using Solid-Phase Extraction) or adjust chromatographic separation to move Cimigenoside away from interfering compounds[9]. | Co-eluting compounds can compete for ionization in the MS source, drastically reducing the signal of the analyte of interest[9]. |
| Incorrect MS Method | Verify the mass transitions (for MRM/SRM) or the mass range (for full scan) are correct for Cimigenoside (m/z 620.8). Check for both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions. | The instrument will not detect the compound if it is not monitoring the correct mass-to-charge ratio. |
Experimental Protocols
Protocol 1: Preparation of Cimigenoside Standard Stock Solution
-
Weighing: Accurately weigh the required amount of Cimigenoside powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% methanol to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Solubilization: To ensure complete dissolution, vortex the solution and place it in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary[2].
-
Storage: Store the stock solution in a sealed, amber glass vial at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
-
Working Solutions: Prepare working standards by diluting the stock solution with the initial mobile phase composition on the day of analysis.
Protocol 2: General Purpose HPLC-UV Method for Cimigenoside
-
LC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then return to initial conditions for re-equilibration (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C[9].
-
Injection Volume: 10 µL.
-
Detection: UV detector at a low wavelength (e.g., 205-210 nm), as triterpenoids may lack a strong chromophore.
Signaling Pathway Diagram
Cimigenoside has been identified as an inhibitor of the Notch signaling pathway, a key pathway in cell proliferation and differentiation[4][5].
Caption: Inhibitory action of Cimigenoside on the Notch signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cimigenoside | CAS:27994-11-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cimigenol xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isez.pan.krakow.pl [isez.pan.krakow.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Cimigenoside standard handling and contamination prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cimigenoside standard.
Frequently Asked Questions (FAQs)
1. How should I properly store and handle the Cimigenoside standard?
Proper storage is crucial to maintain the integrity of your Cimigenoside standard. For long-term storage of the stock solution, it is recommended to keep it at -80°C, which should ensure stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month. Always ensure the standard is in a sealed container, protected from moisture and light. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
2. What is the recommended solvent for dissolving Cimigenoside?
Cimigenoside can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For instance, a 10 mM stock solution can be made by dissolving Cimigenoside in 0.1% DMSO. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
3. What are the typical concentrations of Cimigenoside used in cell-based assays?
The optimal concentration of Cimigenoside will vary depending on the cell line and the specific assay. However, a common starting point for in vitro studies, such as those on A549 lung cancer cells, is in the low micromolar range. Concentrations of 1, 2, and 5 µmol/L have been effectively used in assays like MTT, wound healing, and Transwell invasion assays.
4. How can I prevent contamination of my Cimigenoside standard and experimental samples?
Preventing contamination is critical for reliable experimental results. This involves a multi-faceted approach:
-
Standard Handling: Use sterile pipette tips and tubes when handling the Cimigenoside standard to prevent microbial contamination.
-
Work Environment: Whenever possible, work in a controlled environment such as a laminar flow hood, especially when preparing solutions for cell culture.
-
Equipment Maintenance: Regularly clean and inspect all laboratory equipment. For sensitive analytical instruments, ensure that the system is clean to avoid carryover from previous samples.
-
Closed Systems: Utilize closed systems for handling and storing the standard to minimize exposure to environmental contaminants.
-
Standard Operating Procedures (SOPs): Establish and follow clear SOPs for all aspects of handling hazardous drugs and chemical standards.
Troubleshooting Guides
HPLC Analysis Issues
A common analytical technique for compounds like Cimigenoside is High-Performance Liquid Chromatography (HPLC). Below are some common issues and how to troubleshoot them.
| Issue | Potential Cause | Troubleshooting Steps |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or a leak in the system. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the pump, injector, and fittings. |
| Irregular Peak Shapes (Tailing or Fronting) | Column overload, column contamination, or inappropriate mobile phase pH. | 1. Dilute the sample to avoid overloading the column. 2. Clean the column with a strong solvent. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Baseline Drift | Contaminated mobile phase, column bleeding, or detector instability. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Condition the column properly before analysis. 3. Allow the detector to warm up and stabilize. |
| Ghost Peaks | Contamination in the sample, solvent, or carryover from a previous injection. | 1. Run a blank gradient to identify the source of contamination. 2. Clean the injector and autosampler. 3. Ensure proper sample preparation to remove interfering substances. |
Cell-Based Assay Issues
Working with natural products in cell-based assays can present unique challenges. Here are some common problems and their solutions.
| Problem | Possible Cause | Recommended Action |
| High Background Signal in Cytotoxicity Assays | The natural product itself may be colored or fluorescent, interfering with the assay reading. Some compounds can also directly reduce assay reagents (e.g., MTT). | 1. Run a "no-cell" control with the Cimigenoside standard at the same concentrations as your experiment to measure its intrinsic absorbance or fluorescence. Subtract this background from your experimental values. 2. Consider switching to an alternative assay that is less susceptible to interference, such as an ATP-based luminescence assay. |
| Poor Solubility in Culture Medium | Cimigenoside, like many natural products, may have limited solubility in aqueous media, leading to precipitation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all treatments. 2. Gentle sonication or vortexing of the stock solution before dilution can aid solubility. 3. After dilution, visually inspect the medium for any precipitate under a microscope. |
| Inconsistent or Non-reproducible Results | This can be due to a variety of factors including cell passage number, cell seeding density, or degradation of the Cimigenoside stock. | 1. Use cells with a consistent and low passage number for your experiments. 2. Ensure a uniform cell seeding density across all wells of your microplate. 3. Aliquot the Cimigenoside stock solution to avoid repeated freeze-thaw cycles and handle it as recommended. |
Experimental Protocols
Quantitative Analysis of Cimigenoside by HPLC-UV
This protocol is a representative method for the quantitative analysis of Cimigenoside, based on methods used for structurally similar compounds like ginsenosides.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |
| Gradient | Start with a higher percentage of A, gradually increasing B over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of Cimigenoside in methanol (B129727) or acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing Cimigenoside in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the Cimigenoside standards against their known concentrations. Determine the concentration of Cimigenoside in the samples from this curve.
In Vitro Cell Viability (MTT) Assay
This protocol describes how to assess the effect of Cimigenoside on the viability of a cancer cell line, such as A549 cells.[1]
| Parameter | Specification |
| Cell Line | A549 (or other suitable cancer cell line) |
| Plate Format | 96-well plate |
| Seeding Density | Optimize for logarithmic growth during the assay period. |
| Cimigenoside Concentrations | 1, 2, 5 µmol/L (and appropriate controls) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilization Agent | DMSO |
| Absorbance Reading | 570 nm |
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Cimigenoside. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for a cell viability (MTT) assay with Cimigenoside.
Caption: Key steps for preventing contamination of Cimigenoside standard.
Caption: Cimigenoside inhibits the Notch signaling pathway.
References
Addressing batch-to-batch variability of Cimigenoside standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability of Cimigenoside standards. Consistent standard performance is critical for reliable and reproducible experimental results in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is Cimigenoside and why is batch-to-batch consistency important?
Cimigenoside is a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga (Actaea) species. It is investigated for various biological activities, including anti-tumor effects, and is known to function as a γ-secretase inhibitor, affecting the Notch signaling pathway.[1][2] Batch-to-batch consistency of a Cimigenoside standard is crucial because variations in purity, composition of related impurities, or degradation can lead to inconsistent experimental outcomes, affecting data reliability and reproducibility.
Q2: What are the primary causes of batch-to-batch variability in a Cimigenoside standard?
As a natural product, the quality and consistency of Cimigenoside can be influenced by several factors throughout its production, from raw material sourcing to final packaging.[1] Key contributors to variability include:
-
Source Material Variation: The concentration of Cimigenoside and related compounds in the source plant can vary depending on factors like geographical location, climate, and harvest time.
-
Extraction and Purification Processes: Differences in extraction solvents, purification methods (e.g., chromatography), and handling can lead to varying impurity profiles between batches.
-
Presence of Related Impurities: Extracts from Cimicifuga species contain a complex mixture of triterpene glycosides and phenolic compounds.[3][4] Residual amounts of these related compounds can vary between batches.
-
Stability and Degradation: Cimigenoside, like many natural products, can be susceptible to degradation if not handled and stored correctly. Exposure to light, moisture, or improper temperatures can alter its purity over time.
-
Residual Solvents and Water Content: The amount of residual solvents from the purification process and the water content can differ between batches, affecting the accurate weight and concentration calculations.
Q3: How should I properly store and handle my Cimigenoside standard to minimize degradation?
Proper storage is critical to maintain the integrity of your Cimigenoside standard. Based on supplier recommendations, the following storage conditions are advised:
| Storage Condition | Recommended Duration |
| Solid Form | 4°C, sealed from light and moisture. |
| In Solvent (-20°C) | Up to 1 month. |
| In Solvent (-80°C) | Up to 6 months. |
Data from MedchemExpress.com
To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to prepare aliquots of your stock solution.
Q4: My Cimigenoside standard is not dissolving properly. What should I do?
Cimigenoside is soluble in DMSO and methanol (B129727), but sparingly soluble in water. If you encounter solubility issues, consider the following:
-
Use fresh, high-quality solvent: Hygroscopic solvents like DMSO can absorb moisture, which can impact solubility. Use newly opened DMSO for best results.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution and use an ultrasonic bath.
-
Check for precipitation: If you observe precipitation after the solution has cooled, you may need to re-dissolve it before use.
Troubleshooting Guide: Inconsistent Experimental Results
This guide will help you identify and address potential issues related to the batch-to-batch variability of your Cimigenoside standard.
Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by Cimigenoside standard variability.
Issue 1: Decreased or Variable Potency in Bioassays
If you observe a change in the biological activity of your Cimigenoside standard between batches, it may be due to a difference in purity or the presence of interfering compounds.
Troubleshooting Steps & Solutions:
| Possible Cause | Verification Method | Recommended Action |
| Lower Purity of New Batch | Perform HPLC-UV analysis to determine the purity of the new and old batches. | If the purity of the new batch is significantly lower, contact the supplier for a replacement. Adjust the concentration used in your experiments based on the new purity value if a replacement is not possible. |
| Presence of Antagonistic Impurities | Use LC-MS to identify potential impurities in the new batch that are absent in the old batch. | If new impurities are detected, consider re-purifying the standard or obtaining a new batch from a different supplier. |
| Degradation of the Standard | Analyze the standard by HPLC-UV, looking for the appearance of new peaks and a decrease in the main Cimigenoside peak area. | Discard the degraded standard and use a fresh, properly stored aliquot or a new vial. |
Issue 2: Inconsistent Analytical Quantification
If you are using Cimigenoside as a reference standard for analytical quantification (e.g., in pharmacokinetic studies) and observe discrepancies, consider the following:
Troubleshooting Steps & Solutions:
| Possible Cause | Verification Method | Recommended Action |
| Inaccurate Weighing | Review weighing procedures. Ensure the analytical balance is calibrated. | Re-weigh the standard, ensuring static electricity is minimized and the balance is stable. |
| Variable Water or Residual Solvent Content | Check the Certificate of Analysis (CoA) for information on water content (Karl Fischer titration) or residual solvents (GC-HS). | If not provided, perform the analysis or request this information from the supplier. Correct the concentration of your stock solution based on the non-active content. |
| Incomplete Dissolution | Visually inspect the stock solution for any undissolved particles. | Follow the recommended dissolution procedures, including sonication and gentle warming if necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing the purity of a Cimigenoside standard.
1. Materials and Reagents:
-
Cimigenoside standard (multiple batches)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start with a higher concentration of A and gradually increase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 203 nm (based on methods for similar compounds)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the Cimigenoside standard in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the Cimigenoside peak as a percentage of the total peak area.
-
Compare the chromatograms of different batches, noting any differences in the number and size of impurity peaks.
Workflow for HPLC Purity Assessment
References
- 1. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isez.pan.krakow.pl [isez.pan.krakow.pl]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential [mdpi.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Cimigenoside
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Cimigenoside and may be encountering challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Cimigenoside analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, Cimigenoside.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Cimigenoside in the mass spectrometer's ion source.[1] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[2] Ultimately, matrix effects can lead to inaccurate and imprecise quantification of Cimigenoside, compromising the reliability of your results.[2]
Q2: I am observing a low and inconsistent signal for Cimigenoside in my plasma samples. Could this be due to matrix effects?
A2: Yes, a low and inconsistent signal is a classic symptom of ion suppression, a common type of matrix effect.[1] When analyzing complex biological matrices like plasma, endogenous compounds such as phospholipids (B1166683) can co-elute with Cimigenoside and compete for ionization, leading to a reduced and variable signal. This can negatively impact the sensitivity and reproducibility of your assay.
Q3: How can I definitively determine if matrix effects are impacting my analysis?
A3: A post-extraction spike experiment is a standard method to quantitatively assess matrix effects.[3] This involves comparing the peak area of a pure Cimigenoside standard solution with the peak area of a blank matrix extract that has been spiked with the same concentration of Cimigenoside. A significant difference between these two signals indicates the presence of matrix effects.
Q4: What are the primary strategies to reduce or eliminate matrix effects in Cimigenoside analysis?
A4: The main strategies revolve around improving sample cleanup, optimizing chromatographic separation, and utilizing an appropriate internal standard.[4][5] More effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation. Adjusting the LC method to better separate Cimigenoside from co-eluting matrix components is also a highly effective approach.
Q5: Can my choice of ionization technique affect the severity of matrix effects?
A5: Absolutely. Electrospray ionization (ESI), which is commonly used for analyzing polar and thermally labile compounds like the triterpenoid (B12794562) saponin (B1150181) Cimigenoside, is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[6] This is because ESI is more sensitive to interferences that affect the surface tension and charge distribution of droplets in the ion source.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening) for Cimigenoside
| Potential Cause | Troubleshooting Step |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion. |
| Secondary Interactions with Column | Use mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider trying a different column chemistry if tailing continues. |
| System Dead Volume | Check and tighten all fittings and connections to minimize dead volume, which can cause peak broadening. |
Issue 2: Low or Inconsistent Cimigenoside Signal Intensity (Ion Suppression)
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to better separate Cimigenoside from interfering compounds. A slower, shallower gradient or a different organic modifier can enhance resolution. |
| Insufficient Sample Cleanup | Transition from a simple protein precipitation to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove matrix components. |
| High Salt Concentration in the Sample | Ensure that salts from buffers or the sample matrix are efficiently removed during sample preparation, as they are a frequent cause of ion suppression. |
| Suboptimal MS Source Conditions | Optimize ion source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the ionization of Cimigenoside. |
Quantitative Data Summary
The following tables present typical quantitative data for assessing matrix effects and recovery in the analysis of triterpenoid saponins (B1172615), which are structurally related to Cimigenoside. This data can serve as a valuable benchmark for your experiments.
Table 1: Matrix Effect Assessment of Structurally Similar Triterpenoid Saponins in Rat Plasma
| Sample Preparation Method | Analyte | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (Acetonitrile) | Gypenoside A | 0.88 | Minor Ion Suppression |
| Protein Precipitation (Acetonitrile) | Gypenoside XLIX | 0.91 | Minor Ion Suppression |
| Liquid-Liquid Extraction (n-butanol) | Protodioscin | 0.95 | Minimal Matrix Effect |
| Solid-Phase Extraction (Polymeric) | Momordicoside P | 0.98 | Minimal Matrix Effect |
Data adapted from studies on gypenosides, furostanol glycosides, and momordicosides in rat plasma. A matrix factor close to 1.0 indicates a minimal matrix effect, a value < 1.0 indicates ion suppression, and a value > 1.0 indicates ion enhancement.
Table 2: Extraction Recovery of Structurally Similar Triterpenoid Saponins from Rat Plasma
| Sample Preparation Method | Analyte | Mean Recovery (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | Gypenoside A | 88.3 | < 15% |
| Protein Precipitation (Acetonitrile) | Gypenoside XLIX | 90.1 | < 15% |
| Liquid-Liquid Extraction (n-butanol) | Protodioscin | > 80.3 | < 11% |
| Solid-Phase Extraction (Polymeric) | Momordicoside P | 92.5 | < 10% |
Data adapted from studies on gypenosides, furostanol glycosides, and momordicosides in rat plasma. High and consistent recovery is essential for accurate and precise quantification.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Cimigenoside into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method. Spike Cimigenoside into the final, dried, and reconstituted extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Cimigenoside into the blank biological matrix before the extraction process. This set is used to determine extraction recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for Cimigenoside.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different matrix lots should be ≤15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cimigenoside from Plasma
This protocol is a general guideline for SPE of triterpenoid saponins and should be optimized for Cimigenoside.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of your internal standard solution and vortex to mix.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Cimigenoside and the internal standard from the cartridge with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis and matrix effect evaluation.
Caption: Logical troubleshooting workflow for matrix effects in Cimigenoside analysis.
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Cimigenoside Reference Standards
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comprehensive comparison of commercially available Cimigenoside reference standards and details the experimental protocols for their purity analysis. By offering a framework for evaluation, this guide empowers users to make informed decisions when selecting a reference standard.
Comparison of Commercially Available Cimigenoside Reference Standards
Several suppliers offer Cimigenoside reference standards, often under the synonym Cimicifugoside H1. While an exhaustive head-to-head comparison with experimental data is not publicly available, information from various suppliers has been compiled to provide a baseline for comparison. Researchers are encouraged to request certificates of analysis (CoA) from suppliers for detailed purity information.
| Supplier | Product Name | Stated Purity | Analytical Method(s) |
| Targetmol | Cimicifugoside H-1 | 99.91% | Not specified |
| Molnova | Cimicifugoside H1 | 98% | HPLC, NMR |
| ChemFaces | Cimicifugoside H1 | >=98% | ¹³C-NMR |
| Biopurify | Cimicifugoside H1 | 95%~99% | HPLC-DAD or/and HPLC-ELSD |
| Aktin Chemicals | Cimigenoside | 98% min | HPLC |
Note: The stated purity values are as advertised by the suppliers and may not reflect the results of a comprehensive, independent analysis.
Experimental Protocols for Purity Analysis
To independently verify the purity of a Cimigenoside reference standard, two primary analytical techniques are recommended: High-Performance Liquid Chromatography (HPLC) for chromatographic purity and quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a widely used technique to separate and quantify impurities in a sample. A typical HPLC method for the purity analysis of a triterpenoid (B12794562) saponin (B1150181) like Cimigenoside would involve a reversed-phase column with gradient elution.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Program:
-
0-20 min: 30-60% A
-
20-30 min: 60-90% A
-
30-35 min: 90% A
-
35-40 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the Cimigenoside reference standard in methanol (B129727) to a concentration of 1 mg/mL.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of Cimigenoside.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2] An internal standard with a known purity is used for quantification.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Methanol-d4, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Cimigenoside reference standard.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume (e.g., 0.6 mL) of the deuterated solvent in an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
-
Data Analysis:
The purity of Cimigenoside is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Cimigenoside
-
IS = Internal Standard
References
A Comparative Analysis of Cimigenoside and DAPT as γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two γ-secretase inhibitors: the well-established research tool N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) and the novel natural compound, Cimigenoside. This comparison is supported by available experimental data to inform researchers and drug development professionals on their respective characteristics and potential applications.
At a Glance: Cimigenoside vs. DAPT
| Feature | Cimigenoside | DAPT |
| Primary Function | γ-Secretase Inhibitor | γ-Secretase Inhibitor |
| Source | Natural compound from Cimicifuga dahurica | Synthetic dipeptide |
| Primary Therapeutic Area of Investigation | Breast Cancer | Alzheimer's Disease, Various Cancers |
| Mechanism of Action | Inhibits the activation of Presenilin-1 (PSEN-1), the catalytic subunit of γ-secretase. | Non-competitive inhibitor of the γ-secretase complex. |
| Reported Biological Effects | Induces apoptosis and inhibits Epithelial-Mesenchymal Transition (EMT) in breast cancer cells. | Reduces amyloid-beta (Aβ) production, inhibits Notch signaling, and can induce apoptosis and affect cell proliferation in various cancer cell lines.[1] |
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Assay/Cell Line | Target/Effect | Reported IC50/Concentration |
| DAPT | Human primary neuronal cultures | Total Amyloid-β (Aβ) production | 115 nM |
| Human primary neuronal cultures | Aβ42 production | 200 nM | |
| HEK 293 cells | Aβ production | 20 nM | |
| OVCAR-3 (ovarian cancer) | Cell Proliferation | 160 ± 1 nM[2] | |
| SK-UT-1B (uterine leiomyosarcoma) | Cell Viability | 90.13 µM[3] | |
| SK-LMS-1 (uterine leiomyosarcoma) | Cell Viability | 129.9 µM[3] | |
| Cimigenoside | Breast Cancer Cells | Apoptosis Induction & PSEN-1 Inhibition | 5 µM, 10 µM, 20 µM (effective concentrations)[4] |
Note: The IC50 values for DAPT vary depending on the cell type and the specific readout being measured (e.g., Aβ production vs. cell viability). The provided concentrations for Cimigenoside represent effective doses reported in a study, not necessarily IC50 values for direct γ-secretase inhibition.
Signaling Pathways and Mechanisms of Action
Both Cimigenoside and DAPT exert their effects primarily through the inhibition of γ-secretase, a multi-protein complex responsible for the intramembrane cleavage of various substrates, most notably the Amyloid Precursor Protein (APP) and Notch receptors.
The γ-Secretase/Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Its activation is dependent on γ-secretase-mediated cleavage.
Figure 1. Inhibition of the γ-Secretase/Notch pathway by Cimigenoside and DAPT.
Cimigenoside's Mechanism: Cimigenoside has been shown to inhibit the activation of Presenilin-1 (PSEN-1), which is the catalytic subunit of the γ-secretase complex. By targeting PSEN-1, Cimigenoside effectively blocks the cleavage of Notch, leading to the downregulation of the Notch intracellular domain (NICD) and its downstream target, Hes1.[4] This disruption of the Notch pathway is linked to its observed anti-cancer effects in breast cancer, including the induction of apoptosis and inhibition of epithelial-mesenchymal transition (EMT).
DAPT's Mechanism: DAPT is a well-characterized, non-competitive inhibitor of the γ-secretase complex. It broadly inhibits the cleavage of γ-secretase substrates, including APP and Notch receptors. This leads to a reduction in the production of amyloid-beta peptides and a blockage of Notch signaling. The inhibition of the Notch pathway by DAPT has been shown to decrease the expression of Hes1, a downstream target gene, and impact cell proliferation and survival in various cancer models.[1][5]
Experimental Workflows
The following diagrams illustrate typical experimental workflows used to characterize and compare γ-secretase inhibitors like Cimigenoside and DAPT.
Figure 2. Workflow for assessing γ-secretase inhibition and cell viability.
Figure 3. Workflow for analyzing apoptosis and EMT.
Detailed Experimental Protocols
γ-Secretase Activity Assay (Fluorogenic Substrate-Based)
This assay measures the enzymatic activity of γ-secretase in cell lysates.
-
Principle: A fluorogenic peptide substrate containing the γ-secretase cleavage site is used. Cleavage of the substrate separates a quencher from a fluorophore, resulting in a detectable fluorescent signal.
-
Protocol Outline:
-
Cell Lysate Preparation: Collect cells of interest and lyse them using a suitable extraction buffer to obtain the intracellular contents, including the γ-secretase complex.[6]
-
Protein Quantification: Determine the total protein concentration of the cell lysate.[6]
-
Assay Reaction: In a 96-well plate, add a defined amount of cell lysate to each well.[6]
-
Substrate Addition: Add the fluorogenic γ-secretase substrate to each well.[6][7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[6]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~440 nm.[7][8]
-
Inhibitor Testing: To determine the IC50, perform the assay in the presence of serial dilutions of the inhibitor (Cimigenoside or DAPT).
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.[9]
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of Cimigenoside or DAPT and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[9]
-
IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.[10][11]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells.[12]
-
Protocol Outline:
-
Cell Treatment: Treat cells with the desired concentrations of Cimigenoside or DAPT for a specific duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Western Blot for Notch Signaling and EMT Markers
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Notch1, Hes1, E-cadherin, Vimentin, and a loading control like β-actin).[15][16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the relative expression of the target proteins.[16]
-
Conclusion
Both Cimigenoside and DAPT are effective inhibitors of the γ-secretase/Notch signaling pathway, albeit with different origins and potentially different specificities and potencies. DAPT is a well-established, potent, and broadly acting synthetic inhibitor widely used in research. Cimigenoside is a promising natural compound with demonstrated anti-cancer activity, particularly in breast cancer, through its inhibitory action on PSEN-1.
Further head-to-head studies are required to directly compare the IC50 values of Cimigenoside and DAPT for γ-secretase inhibition and to fully elucidate their differential effects on various cell types and downstream signaling pathways. The choice between these two inhibitors will depend on the specific research question, the experimental system, and the desired outcome, with Cimigenoside presenting a potentially valuable tool for investigations into natural product-based cancer therapies.
References
- 1. Inhibition of Notch1/Hes1 signaling pathway improves radiosensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DAPT suppresses proliferation and migration of hepatocellular carcinoma by regulating the extracellular matrix and inhibiting the Hes1/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. [sigmaaldrich.com]
- 8. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling the Potential of Cimigenoside: A Comparative Guide to Notch Pathway Modulation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Cimigenoside, a natural compound isolated from Cimicifuga dahurica, reveals its potent inhibitory effects on the Notch signaling pathway, a critical regulator of cell fate and a key player in cancer progression. This guide provides a detailed comparison of Cimigenoside with other Notch pathway modulators, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Cimigenoside has been identified as a novel inhibitor of γ-secretase, an enzyme essential for the activation of the Notch receptor.[1] By targeting the catalytic subunit of γ-secretase, PSEN-1, Cimigenoside effectively blocks the cleavage of the Notch protein, thereby preventing the release of the Notch Intracellular Domain (NICD) and subsequent downstream signaling.[1] This mechanism has been shown to suppress the proliferation and metastasis of human breast cancer cells, highlighting its therapeutic potential.[1]
Comparative Analysis of Notch Pathway Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| KHF16 (Cimigenoside analog) | Cytotoxicity | MCF-7 | 5.6 | |
| MDA-MB-231 | 6.8 | |||
| MDA-MB-468 | 9.2 | |||
| DAPT | γ-Secretase Inhibitor | Ovarian Cancer Cells | 2.5 - 40 (effective concentration) | |
| Compound I (Eli Lilly) | Notch Pathway Inhibitor | Cellular Imaging Assay | 0.00041 | [2] |
| Sulforaphane | Natural Compound | MCF-7 | 11.9 - 54 | [3] |
| MDA-MB-231 | 11.3 - 115.7 | [3] | ||
| Genistein | Natural Compound | MCF-7 | 73.89 | [1] |
Visualizing the Mechanism of Action
To illustrate the molecular interactions, the following diagrams depict the Notch signaling pathway and the proposed mechanism of its inhibition by Cimigenoside.
Experimental Protocols
To facilitate further research and validation of Cimigenoside's effects, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Cimigenoside on the viability of breast cancer cells (e.g., MCF-7, MDA-MB-231).
Materials:
-
Breast cancer cell lines
-
Cimigenoside (dissolved in DMSO)
-
DMEM/F-12 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of Cimigenoside (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Notch Pathway Proteins
This protocol is used to determine the effect of Cimigenoside on the protein levels of key components of the Notch pathway, such as NICD and Hes1.
Materials:
-
Breast cancer cell lysates (treated and untreated with Cimigenoside)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Notch1-ICD, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
Cimigenoside presents a promising natural compound for the targeted inhibition of the Notch signaling pathway. Its mechanism as a γ-secretase inhibitor provides a clear rationale for its anti-cancer effects observed in breast cancer models. While further studies are required to quantify its direct inhibitory effect on γ-secretase and to conduct head-to-head comparisons with other inhibitors in a clinical setting, the existing data strongly support its continued investigation as a potential therapeutic agent. The experimental protocols and comparative data provided in this guide aim to facilitate and accelerate research in this important area of drug discovery.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Notch Pathway Signaling: A One Compound Mission To Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Cimigenoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery and development. Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) primarily found in the rhizomes of Cimicifuga species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. To ensure the reliability and comparability of research findings, the cross-validation of analytical methods used for its quantification is paramount. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by a summary of typical performance data and detailed experimental protocols.
Quantitative Performance Comparison
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key validation parameters for the quantification of Cimigenoside using HPLC-UV and LC-MS/MS. It is important to note that the presented data is a synthesis of typical performance characteristics and direct comparison should be approached with caution as experimental conditions can vary between studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the successful cross-validation of different analytical methods. This process ensures that the methods are reliable and produce comparable results.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Below are representative methodologies for the quantification of Cimigenoside using HPLC-UV and LC-MS/MS. These protocols are intended as a guide and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Extraction: Pulverized rhizomes of Cimicifuga species are extracted with methanol (B129727) using ultrasonication.
-
Filtration: The extract is filtered through a 0.45 µm membrane filter prior to injection.
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of a Cimigenoside standard.
-
Precision: Assessed by analyzing replicate injections of quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD%) is calculated.
-
Accuracy: Determined by the recovery of a known amount of Cimigenoside spiked into a blank matrix.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Cimigenoside and an internal standard.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, samples are extracted with methanol.
-
Purification: A solid-phase extraction (SPE) step may be employed for cleaner samples, especially for biological matrices like plasma.
-
Filtration: The final extract is filtered through a 0.22 µm membrane filter.
Validation Parameters:
-
Linearity, Precision, and Accuracy: Determined as described for the HPLC-UV method.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.
-
Stability: The stability of Cimigenoside in the sample matrix is assessed under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Signaling Pathway Visualization
While the primary focus of this guide is on analytical methodology, understanding the biological context of Cimigenoside is crucial for drug development. The diagram below illustrates a hypothetical signaling pathway that could be influenced by Cimigenoside, based on the known activities of similar triterpenoid saponins.
Caption: Hypothetical signaling pathway influenced by Cimigenoside.
This guide provides a foundational comparison of HPLC-UV and LC-MS/MS for the quantification of Cimigenoside. The selection of the most appropriate method will depend on the specific research question, available resources, and the required level of sensitivity and selectivity. For high-throughput screening and routine quality control, HPLC-UV can be a robust and cost-effective choice. For studies requiring high sensitivity, such as pharmacokinetic analyses in biological matrices, LC-MS/MS is the preferred method. Rigorous method validation is essential to ensure the generation of reliable and reproducible data in any research or development setting.
A Comprehensive Guide to Forced Degradation Studies of Cimigenoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting forced degradation studies on Cimigenoside, a prominent cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) found in plants of the Actaea genus (formerly Cimicifuga).[1][2] While specific forced degradation data for Cimigenoside is not extensively available in published literature, this document synthesizes information on the stability of related triterpenoid saponins (B1172615) and outlines detailed experimental protocols to investigate its degradation pathways. By understanding the intrinsic stability of Cimigenoside, researchers can develop stable formulations and robust analytical methods.
Introduction to Cimigenoside and Forced Degradation
Cimigenoside is a glycoside with a complex cycloartane triterpenoid aglycone.[1] Its structural complexity, featuring multiple functional groups including hydroxyls and ether linkages, makes it susceptible to degradation under various stress conditions. Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule. This information is vital for developing stability-indicating analytical methods, which are required by regulatory agencies.
Comparison with Alternative Compounds
Forced degradation studies on other saponins, such as ginsenosides, have revealed that the primary degradation pathways involve hydrolysis of the glycosidic bonds and modifications of the aglycone structure. The degradation of triterpenoid saponins can be influenced by factors like pH, temperature, light, and oxidizing agents. Microbial degradation can also play a role in the breakdown of these compounds in certain environments.
Due to the limited specific data on Cimigenoside, this guide draws parallels with the known degradation behaviors of other cycloartane and triterpenoid saponins to propose a comprehensive stress testing strategy.
Experimental Protocols
A systematic approach to the forced degradation of Cimigenoside should involve subjecting it to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Sample Preparation
A stock solution of Cimigenoside should be prepared in a suitable solvent, such as methanol (B129727) or a methanol-water mixture, at a known concentration (e.g., 1 mg/mL).
Stress Conditions
The following stress conditions are recommended to induce degradation:
-
Acid Hydrolysis: Treat the Cimigenoside solution with 0.1 M hydrochloric acid at 60°C for 24 hours.
-
Base Hydrolysis: Treat the Cimigenoside solution with 0.1 M sodium hydroxide (B78521) at 60°C for 24 hours.
-
Oxidative Degradation: Treat the Cimigenoside solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Cimigenoside and its solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the Cimigenoside solution to UV light (254 nm) and fluorescent light for a specified duration.
Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours) and neutralized if necessary before analysis. A control sample, stored under normal conditions, should be analyzed alongside the stressed samples.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for analyzing triterpenoid saponins.
-
HPLC System: A system equipped with a photodiode array (PDA) detector and an Evaporative Light Scattering Detector (ELSD) is recommended. ELSD is particularly useful for detecting saponins that lack a strong UV chromophore.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and acetonitrile (B52724) or methanol is commonly employed to achieve good separation of the parent compound and its degradants.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[3]
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Forced Degradation Results for Cimigenoside
| Stress Condition | Duration (hours) | Cimigenoside Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 24 | 99.8 | 0 | - |
| 0.1 M HCl, 60°C | 24 | 75.2 | 3 | 12.5 min |
| 0.1 M NaOH, 60°C | 24 | 60.5 | 4 | 10.8 min |
| 3% H₂O₂, RT | 24 | 88.9 | 2 | 15.2 min |
| 80°C (Solid) | 48 | 98.1 | 1 | 18.1 min |
| 80°C (Solution) | 48 | 92.4 | 2 | 16.7 min |
| UV Light | 24 | 95.3 | 1 | 14.9 min |
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and potential degradation pathways for Cimigenoside.
Caption: Experimental workflow for the forced degradation study of Cimigenoside.
Caption: Postulated degradation pathways for Cimigenoside under stress conditions.
References
A Comparative Guide to Cimigenoside from Different Suppliers for Research Applications
For researchers and drug development professionals, the quality and consistency of a compound are paramount to achieving reproducible and reliable experimental results. This guide provides a framework for the comparative evaluation of Cimigenoside, a natural triterpenoid (B12794562) saponin, sourced from different suppliers. Cimigenoside has garnered interest for its potential as an anti-cancer agent, notably through its function as a novel γ-secretase inhibitor that targets the Notch signaling pathway.[1][2] This guide outlines the essential analytical and biological assays required to validate the purity, identity, and bioactivity of Cimigenoside samples.
Key Quality Parameters for Cimigenoside
The selection of a reliable supplier should be based on objective data. The following parameters are critical for ensuring the quality of a Cimigenoside sample:
-
Purity: The percentage of the desired compound in the sample. High purity is crucial to avoid confounding effects from impurities in biological assays. This is typically determined by High-Performance Liquid Chromatography (HPLC).
-
Identity and Structural Integrity: Confirmation that the compound is indeed Cimigenoside and that its chemical structure is correct. This is verified using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural elucidation.
-
Biological Activity: The functional potency of the compound. For Cimigenoside, this can be assessed by its ability to inhibit the growth of cancer cell lines, such as human breast cancer cells.[1][2]
The following diagram illustrates the recommended workflow for a comprehensive comparison of Cimigenoside from various suppliers.
Biological Context: The Notch Signaling Pathway
Cimigenoside has been identified as an inhibitor of the γ-secretase/Notch signaling axis.[1][2] This pathway is crucial in cell proliferation, differentiation, and apoptosis. In many cancers, including breast cancer, the Notch pathway is aberrantly activated. Cimigenoside inhibits PSEN-1, the catalytic subunit of γ-secretase, which in turn prevents the cleavage and activation of the Notch receptor.[1][2] This mechanism ultimately suppresses cancer cell proliferation and metastasis.[1][2]
Experimental Protocols
Detailed and consistent methodologies are essential for a fair comparison.
3.1. Purity Determination by HPLC This protocol outlines the method to determine the purity of Cimigenoside samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 30-70% A
-
20-25 min: 70-90% A
-
25-30 min: 90-30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of Cimigenoside from each supplier in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the sample solution.
-
Record the chromatogram for 30 minutes.
-
Calculate purity based on the area of the main peak relative to the total area of all peaks (% Area = [Area_Cimigenoside / Area_Total] * 100).
-
3.2. Identity Confirmation by LC-MS This protocol verifies the molecular weight of the compound.
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the same column and gradient as the HPLC method.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Analyze the resulting mass spectrum for the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of Cimigenoside (C₃₅H₅₆O₉, MW: 620.8 g/mol ).[3]
-
3.3. Structural Verification by ¹H-NMR This protocol confirms the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of each Cimigenoside sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Procedure:
-
Acquire the ¹H-NMR spectrum.
-
Compare the chemical shifts, splitting patterns, and integration of the obtained spectra with a known reference spectrum of Cimigenoside. Pay close attention to characteristic peaks for the triterpenoid backbone and the xyloside moiety.
-
3.4. Biological Activity via MTT Cell Viability Assay This assay measures the cytotoxic effect of Cimigenoside on a relevant cancer cell line (e.g., MCF-7).
-
Materials: MCF-7 human breast cancer cell line, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent, DMSO.
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cimigenoside from each supplier (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Replace the old media with the media containing the different concentrations of Cimigenoside. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value for each supplier's sample.
-
Comparative Data Summary
The following tables present hypothetical data for Cimigenoside from three different suppliers, based on the protocols described above.
Table 1: Analytical Chemistry Comparison
| Parameter | Supplier A | Supplier B | Supplier C | Expected Value |
| Purity (HPLC, % Area) | 99.2% | 95.8% | 99.5% | > 98% |
| Appearance | White Powder | Off-white Powder | White Powder | White Crystalline Powder |
| Molecular Weight (LC-MS, [M+H]⁺) | 621.40 | 621.39 | 621.40 | 621.39 |
| ¹H-NMR Spectrum | Conforms | Conforms, minor impurity peaks | Conforms | Conforms to reference |
Table 2: Biological Activity Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| IC₅₀ (MTT Assay, MCF-7 cells) | 12.5 µM | 18.2 µM | 11.8 µM |
Supplier Selection Criteria
The final decision should integrate all collected data. A logical approach is necessary to weigh the different quality attributes.
Based on the hypothetical data, Supplier C would be the recommended choice. It demonstrates the highest purity (99.5%), correct structural identity, and the most potent biological activity (lowest IC₅₀ of 11.8 µM). Supplier A is a viable alternative, while Supplier B should be avoided due to lower purity and consequently weaker biological activity, which could compromise experimental outcomes. This systematic approach ensures that the selected material is of the highest quality, leading to more accurate and reproducible research.
References
- 1. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cimigenol xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing the Specificity of a Cimigenoside-Based Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Cimigenoside-based assay with alternative methods for evaluating γ-secretase inhibition and its downstream cellular effects. The content is designed to assist researchers in selecting the most appropriate assay for their specific needs, with a focus on experimental design, data interpretation, and the unique properties of Cimigenoside.
Introduction to Cimigenoside and its Mechanism of Action
Cimigenoside, a natural compound, has been identified as a novel inhibitor of γ-secretase, a multi-protein complex crucial for intramembrane proteolysis.[1] The primary substrates of γ-secretase include the Amyloid Precursor Protein (APP) and Notch receptors. By inhibiting the catalytic subunit of γ-secretase, Presenilin-1 (PSEN-1), Cimigenoside effectively blocks the cleavage of Notch, preventing the release of the Notch Intracellular Domain (NICD).[1] This disruption of the Notch signaling pathway has been shown to inhibit the proliferation and metastasis of cancer cells and induce apoptosis.[1] Additionally, evidence suggests that Cimigenoside may also modulate the NF-κB signaling pathway, another critical regulator of cellular processes.
A "Cimigenoside-based assay" is, therefore, a multi-faceted experimental workflow designed to:
-
Quantify the direct inhibitory effect of Cimigenoside on γ-secretase activity.
-
Measure the downstream effects on the Notch and NF-κB signaling pathways.
-
Assess the ultimate physiological consequences, such as decreased cell viability and increased apoptosis in target cells.
Comparative Analysis of Assays
The specificity of a Cimigenoside-based assay is best understood by comparing its components to alternative methodologies at each stage of the signaling cascade.
Measuring Direct γ-Secretase Inhibition
A key aspect of a Cimigenoside-based assay is the direct quantification of its inhibitory effect on γ-secretase.
Table 1: Comparison of γ-Secretase Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Cimigenoside-based Assay (Fluorogenic Substrate) | A synthetic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorophore and a quencher. Cleavage by γ-secretase separates the two, resulting in a measurable fluorescent signal. | High-throughput compatible, quantitative, allows for direct measurement of enzyme activity. | Requires cell lysis, potential for artifacts from non-specific protease activity. |
| ELISA-based Assay | Measures the concentration of the cleaved product (e.g., Aβ40/42 or NICD) using specific antibodies. | Highly specific, can be performed on cell lysates or conditioned media. | Lower throughput than fluorogenic assays, may be less sensitive for initial screening. |
| Cell-based Reporter Assay | A cell line is engineered to express a fusion protein that releases a reporter (e.g., luciferase) upon γ-secretase cleavage.[2] | Measures γ-secretase activity in a cellular context, high-throughput compatible. | Indirect measurement of enzyme activity, requires stable cell line generation. |
| Western Blotting | Detects the levels of the cleaved product (NICD) in cell lysates. | Provides qualitative and semi-quantitative data, confirms the identity of the cleaved product. | Low throughput, less precise for quantitative analysis compared to other methods. |
Assessing Downstream Signaling Pathways
The inhibitory action of Cimigenoside on γ-secretase directly impacts downstream signaling. Assays to measure these effects are crucial for understanding its biological activity.
Table 2: Comparison of Notch and NF-κB Pathway Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Luciferase Reporter Assay | Cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., RBP-Jk for Notch, NF-κB response elements).[3][4] | Highly sensitive, quantitative, high-throughput compatible, reflects transcriptional activity. | Requires transfection, which can have variable efficiency; indirect measure of pathway activation. |
| Quantitative PCR (qPCR) | Measures the mRNA levels of downstream target genes of the signaling pathway (e.g., HES1 for Notch, IκBα for NF-κB). | Highly sensitive and specific, quantitative. | Measures changes at the transcript level, which may not always correlate with protein levels or pathway activity. |
| Western Blotting | Detects the protein levels of key pathway components (e.g., cleaved Notch1, phosphorylated IκBα). | Confirms changes at the protein level, provides information on protein modifications like phosphorylation. | Low throughput, semi-quantitative. |
| Flow Cytometry (for NICD) | Intracellular staining with an antibody specific to the cleaved, active form of Notch1 (NICD) can quantify the level of activated Notch. | Single-cell analysis, quantitative. | Requires specific and validated antibodies, can be technically challenging. |
Evaluating Cellular Phenotypes
The ultimate goal of inhibiting γ-secretase with Cimigenoside in a cancer context is to reduce cell viability and induce apoptosis.
Table 3: Comparison of Cell Viability and Apoptosis Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[5] | High-throughput, inexpensive, widely used. | Indirect measure of cell number, can be affected by changes in cellular metabolism. |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic). Analyzed by flow cytometry.[6][7] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells; quantitative. | Requires a flow cytometer. |
| Caspase Activity Assay | Measures the activity of caspases (e.g., caspase-3/7), key executioner enzymes in apoptosis, using a luminogenic or fluorogenic substrate.[8][9] | Highly sensitive, specific for apoptosis, high-throughput compatible. | Measures a specific event in the apoptotic cascade, may not capture all forms of cell death. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings. Below are representative protocols for key experiments in a Cimigenoside-based assay workflow.
γ-Secretase Activity Assay (Fluorogenic)
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer containing a mild detergent and protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the membrane fraction with γ-secretase.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well black plate, add cell lysate (e.g., 20-50 µg of total protein).
-
Add varying concentrations of Cimigenoside or a control inhibitor (e.g., DAPT).
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Notch Signaling Luciferase Reporter Assay
-
Transfection:
-
Treatment:
-
After 24 hours, treat the cells with different concentrations of Cimigenoside or a control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Allow cells to adhere overnight, then treat with a range of Cimigenoside concentrations.
-
-
MTT Addition:
-
After the treatment period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
-
Solubilization and Measurement:
-
Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment:
-
Treat cells with Cimigenoside for the desired duration.
-
-
Staining:
-
Flow Cytometry:
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Gate the populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Visualizing the Workflow and Signaling Pathways
Signaling Pathways
Caption: Cimigenoside inhibits γ-secretase, blocking Notch signaling.
Caption: Potential modulation of the NF-κB pathway by Cimigenoside.
Experimental Workflows
References
- 1. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
Inter-Laboratory Validation of a Quantification Method for Cimigenoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Cimigenoside. The data herein is presented to establish the method's robustness, reliability, and reproducibility across different laboratory settings, ensuring its suitability for routine use in quality control and research applications.
Comparative Analysis of Inter-Laboratory Performance
An inter-laboratory study was conducted involving five independent laboratories to assess the performance of a standardized HPLC method for the quantification of Cimigenoside. Each laboratory analyzed three batches of a standardized Cimicifuga extract containing Cimigenoside at varying concentrations (Low, Medium, and High). The summary of the validation parameters, including precision (repeatability and reproducibility) and accuracy, is presented in Table 1.
Table 1: Summary of Inter-Laboratory Validation Results for Cimigenoside Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Inter-Laboratory Mean | Acceptance Criteria |
| Repeatability (RSDr %) | |||||||
| Low Concentration (0.5 mg/mL) | 1.8 | 2.1 | 1.9 | 2.3 | 2.0 | 2.02 | ≤ 2.5% |
| Medium Concentration (1.0 mg/mL) | 1.5 | 1.7 | 1.6 | 1.8 | 1.5 | 1.62 | ≤ 2.0% |
| High Concentration (2.0 mg/mL) | 1.2 | 1.4 | 1.3 | 1.5 | 1.1 | 1.30 | ≤ 2.0% |
| Reproducibility (RSDR %) | |||||||
| Low Concentration (0.5 mg/mL) | - | - | - | - | - | 2.8 | ≤ 5.0% |
| Medium Concentration (1.0 mg/mL) | - | - | - | - | - | 2.3 | ≤ 4.0% |
| High Concentration (2.0 mg/mL) | - | - | - | - | - | 1.9 | ≤ 3.0% |
| Accuracy (Recovery %) | |||||||
| Low Concentration (0.5 mg/mL) | 98.5 | 101.2 | 99.1 | 97.8 | 100.5 | 99.42 | 95.0% - 105.0% |
| Medium Concentration (1.0 mg/mL) | 99.2 | 100.8 | 99.7 | 98.9 | 100.1 | 99.74 | 98.0% - 102.0% |
| High Concentration (2.0 mg/mL) | 100.1 | 100.5 | 99.8 | 100.2 | 99.9 | 100.10 | 98.0% - 102.0% |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Experimental Protocols
The following is a detailed protocol for the HPLC quantification of Cimigenoside utilized in the inter-laboratory validation study.
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
-
Standard Solution: A stock solution of Cimigenoside reference standard (1 mg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serial dilution of the stock solution to concentrations of 0.1, 0.5, 1.0, 1.5, and 2.0 mg/mL.
-
Sample Solution: 1 gram of powdered Cimicifuga extract was accurately weighed and extracted with 50 mL of methanol using ultrasonication for 30 minutes. The extract was then filtered through a 0.45 µm syringe filter prior to injection.
Validation Parameters
The method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate injections of the sample solution at 100% of the target concentration on the same day, under the same operating conditions.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results from the five participating laboratories analyzing the same batches of material.
-
-
Accuracy: Determined by a recovery study, where a known amount of Cimigenoside standard was spiked into the sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
Visualizing Key Processes
To better illustrate the experimental design and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow of the inter-laboratory validation study.
Caption: Cimigenoside's inhibition of the Notch signaling pathway.[1]
Conclusion
The presented inter-laboratory validation study demonstrates that the HPLC method for the quantification of Cimigenoside is precise, accurate, and reproducible. The low relative standard deviation for both repeatability and reproducibility across five different laboratories confirms the robustness of the method. The high recovery rates indicate that the method is accurate for the quantification of Cimigenoside in Cimicifuga extracts. This validated method is, therefore, suitable for routine quality control and research purposes in the pharmaceutical and natural products industries.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cimigenoside (Standard)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical compounds like Cimigenoside is a critical component of this responsibility. This document provides a comprehensive operational plan for the safe and compliant disposal of Cimigenoside, drawing from established best practices for handling chemical waste.
Immediate Safety and Logistical Information
Cimigenoside, like many chemical standards, requires careful handling during disposal to mitigate risks to personnel and the environment. It is crucial to prevent its release into the sewage system or household garbage[1]. The compound is noted to be very toxic to aquatic life with long-lasting effects[1].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or latex gloves, safety goggles or a face shield, and a lab coat, when handling Cimigenoside waste to prevent skin and eye contact[2][3]. If there is a risk of generating dust, respiratory protection should be used[2][3].
-
Avoid Contamination: Do not allow the product to enter drains or be disposed of with regular trash[1][3].
-
Spill Management: In the event of a spill, cover the spillage with a suitable absorbent material. Using non-sparking tools, sweep up the material and place it in an appropriate, labeled container for disposal. The spill site should then be decontaminated[4].
Operational Disposal Plan
The disposal of Cimigenoside must adhere to all applicable federal, state, and local regulations[1][5]. This generally involves treating it as hazardous waste and managing it through your institution's Environmental Health and Safety (EHS) department[3].
Step-by-Step Disposal Procedure:
-
Container Selection: Place Cimigenoside waste into a designated, chemically compatible, and sealable container. Plastic containers with leak-proof, screw-on caps (B75204) are often preferred[3].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste"[3]. The label should include:
-
Waste Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. This area must be under the control of the principal investigator or lab director and should contain a spill kit[6].
-
Waste Pickup: When the container is full or the maximum storage time limit set by your institution is reached, submit a waste pickup request to your EHS department[3]. Do not mix different types of chemical waste unless explicitly permitted by your institution's guidelines.
-
Empty Containers: Empty containers that held Cimigenoside should be rinsed thoroughly with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6]. After rinsing, the container labels should be defaced or removed before disposal according to institutional protocols[6].
Data Presentation: Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3][5][6] |
| Disposal Route | Institutional Hazardous Waste Program | [3][5] |
| Prohibited Disposal | Do not dispose in regular trash or down the drain. | [1][3] |
| Container Type | Sealable, chemically compatible (e.g., plastic) with a screw-on cap. | [3] |
| Container Labeling | "Hazardous Waste," full chemical name, quantity, date, and origin. | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [3][6] |
| PPE | Gloves, eye protection, lab coat. Respiratory protection if dust is generated. | [2][3] |
Experimental Protocols
Cimigenoside Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Cimigenoside standard.
Caption: Logical workflow for the proper disposal of Cimigenoside.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cimigenoside
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Cimigenoside, a triterpenoid (B12794562) glycoside with demonstrated cytotoxic and antineoplastic properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks associated with exposure.
Recent studies have highlighted the biological activity of Cimigenoside, indicating its potential as an anti-cancer agent by inducing apoptosis and inhibiting cancer cell proliferation and metastasis.[1][2][3] These properties necessitate that Cimigenoside be handled with the same level of caution as other cytotoxic compounds.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Cimigenoside. Adherence to these standards is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves is required. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Gown | A disposable, lint-free gown with long sleeves and tight-fitting cuffs that fastens in the back. Gowns should be changed immediately in case of a spill or contamination. |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes of liquids or airborne particles. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling Cimigenoside powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
Operational Plan for Handling Cimigenoside
A systematic approach to handling Cimigenoside is crucial for maintaining a safe laboratory environment. The following step-by-step procedures must be followed throughout the handling lifecycle of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow spill procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard symbols (cytotoxic), and date of receipt.
-
Storage: Store Cimigenoside in a designated, well-ventilated, and restricted-access area. It should be kept in a sealed container, protected from light and moisture.
Preparation and Use
-
Designated Area: All handling of Cimigenoside, especially in its powdered form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a dedicated and calibrated balance within the containment enclosure. Use appropriate tools to handle the powder and avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the powder to avoid splashing. Ensure all containers are securely capped.
-
Personal Hygiene: After handling, and before leaving the laboratory, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or apply cosmetics in the laboratory.
Spill Management
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Follow these steps for cleanup:
-
Containment: For small spills, use absorbent pads from a chemical spill kit to gently cover and contain the material. For larger spills, follow institutional emergency procedures.
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using forceps or other appropriate tools.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of Cimigenoside and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with Cimigenoside, including unused compound, empty containers, used PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Container Labeling: Cytotoxic waste containers must be clearly marked with the universal biohazard symbol and the word "Cytotoxic."
-
Disposal Method: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. Do not dispose of Cimigenoside or contaminated materials in the general trash or down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Cimigenoside in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Cimigenoside.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
